Brd4-IN-6
Description
Properties
Molecular Formula |
C25H17F2N5O3 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C25H17F2N5O3/c1-32-13-18(16-7-10-28-22(16)24(32)34)17-11-14(23(33)31-25-29-8-2-9-30-25)3-5-20(17)35-21-6-4-15(26)12-19(21)27/h2-13,28H,1H3,(H,29,30,31,33) |
InChI Key |
BTBMURFSJHIIDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=NC=CC=N4)OC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of BRD4 Inhibitors in Cancer Cells
Disclaimer: Information regarding the specific compound "Brd4-IN-6" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the mechanism of action for the broader class of BRD4 inhibitors in cancer cells, drawing on data from well-characterized inhibitors such as JQ1 and NHWD-870.
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] It plays a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to drive the expression of genes involved in cell cycle progression, proliferation, and oncogenesis.[2][4] Dysregulation and overexpression of BRD4 have been implicated in a variety of cancers, making it a promising therapeutic target.[1][4][5][6] BRD4 inhibitors are small molecules that competitively bind to the bromodomains of BRD4, preventing its interaction with acetylated histones and thereby disrupting its function in transcriptional activation.[2]
Core Mechanism of Action
The primary mechanism of action of BRD4 inhibitors is the competitive inhibition of the acetyl-lysine binding pockets within the two bromodomains (BD1 and BD2) of the BRD4 protein. This inhibition leads to the displacement of BRD4 from chromatin, particularly at super-enhancers and promoters of key oncogenes.[7][8]
Key consequences of BRD4 inhibition include:
-
Downregulation of Oncogene Transcription: BRD4 is critically involved in the transcriptional activation of major oncogenes, most notably MYC.[1][2][9] By displacing BRD4 from the super-enhancers that drive MYC expression, BRD4 inhibitors lead to a rapid and potent downregulation of MYC protein levels. This, in turn, induces cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of MYC.[9]
-
Disruption of Cancer Cell Signaling: BRD4 inhibition affects multiple signaling pathways crucial for cancer cell survival and proliferation. This includes the suppression of pathways involved in inflammation, cell cycle control, and apoptosis evasion.[1][5][10]
-
Induction of Apoptosis: By downregulating pro-survival proteins like BCL-2 and upregulating pro-apoptotic proteins, BRD4 inhibitors can trigger programmed cell death in cancer cells.[10]
-
Modulation of the Tumor Microenvironment: Recent studies have shown that BRD4 inhibitors can also impact the tumor microenvironment. For instance, the inhibitor NHWD-870 has been shown to suppress the proliferation of tumor-associated macrophages (TAMs) by downregulating the expression of colony-stimulating factor 1 (CSF1) in tumor cells.[8]
Signaling Pathways Modulated by BRD4 Inhibition
The following diagram illustrates the central role of BRD4 in transcriptional activation and how its inhibition disrupts key cancer-promoting signaling pathways.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. BRD4 isoforms have distinct roles in tumour progression and metastasis in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. Emerging roles of and therapeutic strategies targeting BRD4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Brd4 Inhibition in Gene Regulation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and promising therapeutic targets in oncology and inflammation. These epigenetic readers recognize and bind to acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to specific gene loci. This guide provides a comprehensive overview of the function of BRD4 in gene regulation and the mechanism by which its inhibition can therapeutically modulate these processes. Due to the limited public availability of specific data for the inhibitor Brd4-IN-6 (also known as compound 116 from patent CN107721975A), this document will utilize the well-characterized and archetypal BET inhibitor, JQ1 , as a representative example to illustrate the principles of BRD4 inhibition. This guide will delve into the molecular pathways, present quantitative data on inhibitor efficacy, and provide detailed experimental protocols for the characterization of such compounds.
Introduction: BRD4 as a Master Regulator of Transcription
BRD4 is a ubiquitously expressed member of the BET protein family that plays a pivotal role in orchestrating gene expression. It functions as a molecular scaffold, linking chromatin state to transcriptional output. The protein contains two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a hallmark of active chromatin.[1]
Upon binding to acetylated chromatin, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This recruitment is crucial for the release of paused RNA Polymerase II (Pol II), a key rate-limiting step in transcription. By phosphorylating the C-terminal domain of Pol II and negative elongation factors, P-TEFb facilitates the transition from transcriptional initiation to productive elongation. This mechanism is particularly important for the expression of genes with super-enhancers, including many key oncogenes like c-MYC, making BRD4 a critical node in cancer cell proliferation and survival.[2][3][4]
Mechanism of Action of BRD4 Inhibitors
Small-molecule inhibitors of BRD4, such as JQ1, are designed to competitively bind to the acetyl-lysine binding pocket of the bromodomains.[1][2] By occupying this pocket, these inhibitors prevent BRD4 from docking onto acetylated histones, effectively displacing it from chromatin. This displacement has two major downstream consequences:
-
Inhibition of Transcriptional Elongation: The eviction of BRD4 from chromatin prevents the recruitment of P-TEFb, leading to the suppression of transcriptional elongation of its target genes. This results in a rapid downregulation of key oncogenic transcripts.[2]
-
Disruption of Super-Enhancers: BRD4 is known to be highly enriched at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and disease states. BRD4 inhibitors preferentially disrupt the function of these super-enhancers, leading to a selective and potent downregulation of critical cancer drivers.
The overall effect is a profound and selective reprogramming of the cellular transcriptome, leading to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[2][5]
Quantitative Analysis of BRD4 Inhibition by JQ1
The efficacy of a BRD4 inhibitor is typically quantified through biochemical and cellular assays. Below are representative data for the archetypal BRD4 inhibitor, JQ1.
Table 1: Biochemical Potency of JQ1 against BRD4 Bromodomains
| Bromodomain | Assay Type | IC50 (nM) | Reference |
| BRD4 (BD1) | AlphaScreen | 77 | [6] |
| BRD4 (BD2) | AlphaScreen | 33 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Anti-proliferative Activity of JQ1 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference |
| NMC 11060 | NUT Midline Carcinoma | Viability Assay | 4 | [6] |
| Hey | Ovarian Cancer | Proliferation Assay | 360 | [5] |
| SKOV3 | Ovarian Cancer | Proliferation Assay | 970 | [5] |
| MCF7 | Luminal Breast Cancer | MTT Assay | ~500 | [7][8] |
| T47D | Luminal Breast Cancer | MTT Assay | ~400 | [7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | WST-1 Assay | ~300-500 | [9][10] |
| BT549 | Triple-Negative Breast Cancer | WST-1 Assay | ~300-500 | [9] |
| BxPC3 | Pancreatic Cancer | Clonogenic Assay | ~2000 (IC25) | [11] |
IC50/EC50 values in cellular assays can vary depending on the assay duration, cell density, and specific assay technology used.
Signaling Pathways and Experimental Workflows
BRD4 Signaling Pathway in Gene Transcription
The following diagram illustrates the central role of BRD4 in recruiting the transcriptional elongation machinery and how this process is disrupted by an inhibitor like JQ1.
Caption: BRD4-mediated transcriptional activation and its inhibition.
Experimental Workflow: Assessing Inhibitor-Induced c-MYC Suppression
This diagram outlines a typical experimental workflow to determine the effect of a BRD4 inhibitor on the expression of the downstream target gene, c-MYC, in a cancer cell line.
Caption: Workflow for analyzing c-MYC expression after BRD4 inhibition.
Detailed Experimental Protocols
BRD4-Histone Peptide Binding Assay (AlphaScreen)
This protocol is adapted from established methods for measuring the binding of BRD4 to acetylated histone peptides and its inhibition.[6][12][13][14]
Objective: To determine the IC50 of an inhibitor for the BRD4 bromodomain-acetylated histone interaction.
Materials:
-
Recombinant His-tagged BRD4 bromodomain (BD1 or BD2)
-
Biotinylated tetra-acetylated histone H4 peptide (H4K5ac, K8ac, K12ac, K16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
-
Test inhibitor (e.g., JQ1) serially diluted in DMSO
-
384-well white opaque microplates (e.g., ProxiPlate)
Procedure:
-
Prepare a solution of His-tagged BRD4 and biotinylated H4 peptide in assay buffer. The final concentrations should be optimized but are typically in the low nanomolar range (e.g., 20-50 nM).
-
Add 5 µL of the BRD4/H4 peptide mix to each well of a 384-well plate.
-
Add 50 nL of serially diluted test inhibitor in DMSO to the assay wells using a pin tool or acoustic dispenser. For the control wells, add DMSO only.
-
Incubate for 30 minutes at room temperature.
-
Prepare a suspension of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer (e.g., 10 µg/mL each). Add 5 µL of this bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision).
-
Data Analysis: The resulting data are normalized to controls (0% inhibition for DMSO, 100% inhibition for a saturating concentration of a known potent inhibitor). The IC50 value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This protocol outlines a common method to assess the effect of a BRD4 inhibitor on cancer cell viability.[15][16][17][18][19]
Objective: To determine the EC50 of an inhibitor on cell viability in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF7, SKOV3)
-
Appropriate cell culture medium and supplements
-
Test inhibitor (e.g., JQ1)
-
96-well or 384-well white-walled, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer plate reader
Procedure:
-
Seed cells into the wells of a white-walled multiwell plate at a predetermined optimal density. Allow cells to attach and resume growth overnight.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the overnight culture medium and add the medium containing the various concentrations of the inhibitor to the cells. Include vehicle control (DMSO) wells.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells (100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general workflow to assess the occupancy of BRD4 at a specific gene locus, such as the c-MYC enhancer region, and its displacement by an inhibitor.[2][3][20]
Objective: To determine if a BRD4 inhibitor displaces BRD4 from a target gene locus.
Materials:
-
Cancer cell line (e.g., MM.1S)
-
Test inhibitor (e.g., JQ1) and vehicle (DMSO)
-
Formaldehyde (37%) for cross-linking
-
Glycine for quenching
-
Lysis and sonication buffers
-
ChIP-grade anti-BRD4 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the gene locus of interest (e.g., c-MYC enhancer) and a negative control region.
Procedure:
-
Culture cells to ~80-90% confluency. Treat with the BRD4 inhibitor or DMSO for a specified time (e.g., 4 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells. Lyse the cells to release the nuclei.
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of approximately 200-500 bp.
-
Clarify the lysate by centrifugation. Save a small aliquot as the "input" control.
-
Incubate the remaining lysate overnight at 4°C with the anti-BRD4 antibody or control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating in the presence of Proteinase K.
-
Purify the immunoprecipitated DNA and the input DNA.
-
Quantify the enrichment of the target DNA sequence using quantitative real-time PCR (qPCR) with primers specific to the c-MYC enhancer region.
-
Data Analysis: Normalize the amount of target DNA in each ChIP sample to its corresponding input sample. Compare the enrichment in the inhibitor-treated sample to the vehicle-treated sample to determine the extent of BRD4 displacement.
Conclusion
BRD4 is a validated and compelling target in drug discovery due to its fundamental role in controlling the expression of key disease-driving genes. Small-molecule inhibitors that competitively block the acetyl-lysine binding function of its bromodomains represent a powerful therapeutic strategy. As exemplified by the extensive data available for JQ1, a thorough characterization of such inhibitors involves a combination of biochemical binding assays, cellular proliferation studies, and target engagement assays like ChIP. The methodologies and data presented in this guide provide a robust framework for researchers and drug developers to understand and prosecute BRD4-targeted therapeutic programs.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The BET Inhibitor JQ1 Potentiates the Anticlonogenic Effect of Radiation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. OUH - Protocols [ous-research.no]
- 19. promega.com [promega.com]
- 20. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Brd4-IN-6: A Technical Overview of its Role in Epigenetic Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic regulator and a promising therapeutic target in various diseases, particularly cancer.[1][2][3] As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 plays a pivotal role in gene transcription by recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci.[1][4] Small molecule inhibitors that disrupt this interaction have shown significant therapeutic potential. This document provides a technical overview of Brd4-IN-6, a novel small molecule inhibitor of BRD4. Due to the limited publicly available data on this compound, this guide synthesizes known information about the compound with the broader, well-established principles of BRD4 inhibition to project its mechanism of action and role in modulating epigenetic signaling pathways.
Introduction to this compound
This compound (also referred to as compound 116) is identified as a BRD4 inhibitor in patent literature.[4][5][6] While detailed biological studies and quantitative performance metrics are not extensively published in peer-reviewed literature, its chemical properties are defined. As a specific inhibitor, it is presumed to function by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BRD4, thereby preventing its association with chromatin.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1446232-91-2 | [4][5][6] |
| Molecular Formula | C25H17F2N5O3 | [4][5][7] |
| Molecular Weight | 473.43 g/mol | [4][5][7] |
The Role of BRD4 in Epigenetic Signaling
BRD4 is a multifaceted protein that acts as an epigenetic "reader." It contains two tandem bromodomains (BD1 and BD2) that specifically recognize and bind to acetylated histones, a key epigenetic mark associated with active chromatin states.[1][8] This interaction is fundamental to its role in transcriptional regulation.
Key Functions of BRD4:
-
Transcriptional Elongation: Upon binding to acetylated chromatin at promoters and super-enhancers, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][4] P-TEFb then phosphorylates RNA Polymerase II (Pol II), stimulating the release of paused Pol II and promoting productive transcriptional elongation.[1]
-
Gene Regulation: BRD4 is crucial for the expression of key oncogenes such as MYC, as well as genes involved in cell cycle progression, inflammation, and cell growth.[2][3]
-
Epigenetic Memory: BRD4 remains associated with chromosomes during mitosis, a phenomenon known as "bookmarking," which is thought to facilitate the rapid reactivation of gene expression in daughter cells following cell division.[1]
Presumed Mechanism of Action of this compound
Based on the established mechanism of other BET inhibitors, this compound is expected to act as a competitive antagonist at the bromodomain binding sites. By occupying these pockets, the inhibitor prevents BRD4 from docking onto acetylated histones at gene promoters and enhancers.
This disruption leads to several downstream consequences:
-
Displacement from Chromatin: BRD4 is released from its target sites on the chromatin.
-
Inhibition of P-TEFb Recruitment: The recruitment of the P-TEFb complex to gene promoters is blocked.
-
Downregulation of Target Genes: Transcriptional elongation of BRD4-dependent genes is suppressed, leading to a rapid decrease in the expression of key proto-oncogenes and cell cycle regulators.
The following diagram illustrates the canonical BRD4 signaling pathway and the point of intervention for an inhibitor like this compound.
Methodologies for Characterizing BRD4 Inhibitors
While specific experimental protocols for this compound are not publicly available, the following standard assays are routinely used to characterize and validate novel BRD4 inhibitors.
Biochemical Assays
These assays are designed to quantify the direct binding affinity of an inhibitor to the BRD4 bromodomains.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Principle: This assay measures the proximity between a fluorescently labeled BRD4 protein (e.g., GST-tagged BRD4 detected with a terbium-labeled antibody) and a biotinylated, acetylated histone peptide (detected with streptavidin-XL665).
-
Methodology: In the absence of an inhibitor, BRD4 binds the peptide, bringing the donor (Terbium) and acceptor (XL665) fluorophores close, resulting in a high FRET signal. A competitive inhibitor like this compound will disrupt this interaction, leading to a dose-dependent decrease in the FRET signal. The IC50 value, representing the concentration of inhibitor required to reduce the signal by 50%, is then calculated.
-
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity.
-
Methodology: A tagged BRD4 protein is bound to donor beads, and a biotinylated acetylated histone peptide is bound to streptavidin-coated acceptor beads. Binding of BRD4 to the peptide brings the beads together, generating a luminescent signal. A competitive inhibitor disrupts this interaction, causing a reduction in the signal.
-
Cellular and In Vivo Assays
These experiments validate the inhibitor's effect on biological systems.
-
Western Blotting:
-
Purpose: To confirm the downregulation of BRD4 target proteins.
-
Methodology: Cancer cell lines (e.g., pancreatic cancer lines like PANC-1 or MIAPaCa-2) are treated with varying concentrations of the inhibitor. Cell lysates are then collected, and protein levels of key BRD4 targets, such as c-MYC, are measured using specific antibodies. A successful inhibitor will show a dose-dependent decrease in the target protein.
-
-
Cell Viability and Proliferation Assays (e.g., CCK-8, MTT):
-
Purpose: To measure the anti-proliferative effects of the inhibitor.
-
Methodology: Cells are seeded in multi-well plates and treated with the inhibitor for 24-72 hours. A reagent that is converted into a colored or fluorescent product by metabolically active cells is added. The resulting signal, proportional to the number of viable cells, is measured to determine the inhibitor's effect on cell growth and to calculate GI50 (concentration for 50% growth inhibition).
-
-
Chromatin Immunoprecipitation (ChIP) Assay:
-
Purpose: To demonstrate that the inhibitor displaces BRD4 from specific gene promoters in a cellular context.
-
Methodology: Cells are treated with the inhibitor, and chromatin is cross-linked. The chromatin is then sheared, and an antibody against BRD4 is used to immunoprecipitate BRD4-bound DNA fragments. Quantitative PCR (qPCR) is then performed on these fragments to measure the occupancy of BRD4 at the promoter regions of target genes (e.g., E2F2 or MYC). A successful inhibitor will cause a significant reduction in the amount of promoter DNA pulled down with the BRD4 antibody.
-
-
In Vivo Xenograft Models:
-
Purpose: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Human cancer cells are subcutaneously injected into immunodeficient mice.[2] Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume and weight are monitored over time to assess the compound's ability to suppress tumor growth in vivo.[2]
-
The diagram below outlines a typical workflow for the discovery and validation of a novel BRD4 inhibitor.
References
- 1. BRD | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound CAS#: 1446232-91-2 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound 1446232-91-2 | MCE [medchemexpress.cn]
- 7. targetmol.com [targetmol.com]
- 8. spandidos-publications.com [spandidos-publications.com]
The Rise of Pyrrolopyridinones: A Technical Guide to the Discovery and Synthesis of Novel BRD4 Inhibitors
For Immediate Release
In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target for therapeutic intervention in oncology and inflammatory diseases. This technical guide delves into the discovery and synthesis of a promising class of BRD4 inhibitors: the pyrrolopyridinones, exemplified by compounds like Brd4-IN-6. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core aspects of developing these novel inhibitors.
Introduction to BRD4 and Its Role in Disease
BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[1][2] Dysregulation of BRD4 activity is implicated in various cancers, where it often drives the expression of oncogenes such as c-Myc.[1] Consequently, inhibiting BRD4 has become a compelling strategy to disrupt these pathological gene expression programs. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains have shown significant therapeutic potential.[1][2]
Discovery of Pyrrolopyridinone-Based BRD4 Inhibitors
The journey to identify potent and selective BRD4 inhibitors has led to the exploration of diverse chemical scaffolds. The pyrrolopyridinone core has proven to be a particularly fruitful starting point for developing highly effective BRD4 inhibitors.
Initial Identification and Screening
The discovery of novel BRD4 inhibitors often begins with high-throughput screening (HTS) of large compound libraries.[3] These campaigns utilize biochemical assays, such as the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), to identify compounds that disrupt the interaction between BRD4 and acetylated histone peptides.[3]
Structure-based virtual screening is another powerful approach that has been successfully employed.[4] This method involves the computational docking of virtual compound libraries into the crystal structure of the BRD4 bromodomain to predict binding affinity and identify potential hits.[4]
Structure-Activity Relationship (SAR) and Optimization
Following the identification of initial hits, a systematic process of chemical modification and biological testing is undertaken to improve potency, selectivity, and pharmacokinetic properties. This iterative process, known as structure-activity relationship (SAR) optimization, is guided by co-crystal structures of inhibitors bound to the BRD4 bromodomain, which reveal key molecular interactions. For the pyrrolopyridinone class, medicinal chemistry efforts have focused on modifying substituents at various positions of the core structure to enhance binding affinity and cellular activity.
Quantitative Data for Representative Pyrrolopyridinone BRD4 Inhibitors
The following table summarizes the inhibitory activities of several representative pyrrolopyridinone-based BRD4 inhibitors, showcasing the potency achieved within this chemical class.
| Compound ID | Target | IC50 (nM) | Assay | Reference |
| Compound 3r (ZLD2218) | BRD4 | 107 | Not Specified | [5] |
| Degrader 32a | BRD4 BD1 | Low nM | Not Specified | |
| ABBV-075 | Pan-BET | See reference | TR-FRET | |
| ABBV-744 | BD2-selective | See reference | TR-FRET |
Note: Specific IC50 values for some compounds are described as "low nanomolar" in the source material without providing a precise value. TR-FRET stands for Time-Resolved Fluorescence Energy Transfer.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and characterization of pyrrolopyridinone BRD4 inhibitors.
General Synthesis Scheme for Pyrrolopyridinone Derivatives
The synthesis of the pyrrolopyridinone core and its derivatives typically follows a multi-step reaction sequence. A generalized scheme is presented below. The specific reagents and conditions would be adapted based on the desired final compound.
Step 1: Formation of the Pyrrolopyridinone Core The synthesis often starts with the construction of the core bicyclic system. This can be achieved through various cyclization strategies, for example, by reacting a substituted pyrrole with a suitable three-carbon building block.
Step 2: Functionalization of the Core Once the core is formed, various functional groups are introduced. This can involve reactions such as Suzuki coupling to introduce aryl or heteroaryl moieties, and nucleophilic aromatic substitution to append other key functionalities.
Step 3: Final Derivatization In the final steps, further modifications are made to the peripheral groups to fine-tune the compound's properties. This may include amide bond formation or other standard organic transformations.
BRD4 Inhibition Assay (AlphaScreen)
The AlphaScreen assay is a bead-based, non-radioactive method to measure the inhibition of the BRD4-histone interaction.
Materials:
-
Recombinant GST-tagged BRD4 protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds (e.g., this compound)
Procedure:
-
Add test compound at various concentrations to the wells of a 384-well plate.
-
Add a solution containing the GST-tagged BRD4 protein and the biotinylated acetylated histone H4 peptide to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add a suspension of Glutathione-coated Acceptor beads to each well and incubate in the dark.
-
Add a suspension of Streptavidin-coated Donor beads to each well and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the inhibitory activity of the test compound.
-
Calculate IC50 values by plotting the signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cells expressing BRD4 (e.g., a relevant cancer cell line)
-
Test compound
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)
-
Antibody specific for BRD4
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of soluble BRD4 in each sample by Western blotting using a BRD4-specific antibody.
-
A compound that binds to BRD4 will stabilize the protein, resulting in a higher melting temperature (i.e., more soluble BRD4 at higher temperatures) compared to the vehicle-treated control.
Visualizations
BRD4 Signaling Pathway
Caption: Simplified BRD4 signaling pathway and the mechanism of its inhibition.
Experimental Workflow for BRD4 Inhibitor Discovery
Caption: A typical workflow for the discovery of novel BRD4 inhibitors.
Generalized Synthesis of Pyrrolopyridinone BRD4 Inhibitors
Caption: A generalized synthetic route for pyrrolopyridinone BRD4 inhibitors.
References
- 1. Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of small-molecule BRD4 degraders based on pyrrolopyridone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Brd4-IN-6 Target Validation: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in a variety of diseases, most notably cancer. As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histones and other proteins.[1][2][3] This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, thereby driving the expression of key oncogenes such as MYC.[2][4] The aberrant activity of BRD4 is implicated in the pathogenesis of numerous malignancies, including acute myeloid leukemia (AML), multiple myeloma, and various solid tumors, as well as inflammatory diseases and cardiac hypertrophy.[2][3]
Brd4-IN-6 is a novel inhibitor of BRD4, identified as compound 116 in patent CN107721975A. While specific biological data for this compound is not extensively available in the public domain, this guide will provide a comprehensive overview of the target validation process for a BRD4 inhibitor, using data from well-characterized compounds like JQ1 as a proxy. This document will detail the necessary experimental protocols, present quantitative data in a structured format, and provide visual representations of key pathways and workflows to aid researchers in the preclinical validation of BRD4-targeted therapeutics.
Data Presentation: Efficacy of BRD4 Inhibition
The following tables summarize the in vitro and in vivo efficacy of representative BRD4 inhibitors. This data serves as a benchmark for the expected activity of a potent and selective BRD4 inhibitor like this compound.
Table 1: In Vitro Activity of Representative BRD4 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Downstream Effect |
| JQ1 | MV4-11 | Acute Myeloid Leukemia | <100 | c-Myc suppression |
| AZD5153 | MV4-11 | Acute Myeloid Leukemia | 5.4 | c-Myc protein modulation |
| Compound 35 | MV4-11 | Acute Myeloid Leukemia | 26 | Antiproliferative |
| Compound 35 | MOLM-13 | Acute Myeloid Leukemia | 53 | Antiproliferative |
| Compound 15 | THP-1 | Acute Myeloid Leukemia | 13 | IL-6 suppression |
Data compiled from publicly available literature.[4][5]
Table 2: In Vivo Efficacy of Representative BRD4 Inhibitors
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome |
| JQ1 | Xenograft | NUT midline carcinoma | Not specified | Efficacious against tumor growth |
| Compound 14 | Xenograft (MV4-11) | Acute Myeloid Leukemia | 5 and 15 mg/kg, s.c., BID | 50% and 70% reduction in MYC mRNA |
| AZD5153 + AZD6738 | Ovarian Xenograft | Ovarian Cancer | Not specified | Synergistic anti-tumor activity |
Data compiled from publicly available literature.[2][5][6]
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a targeted agent. Below are protocols for key experiments in the preclinical assessment of a BRD4 inhibitor.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the BRD4 inhibitor (e.g., this compound) in growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Target Engagement and Downstream Signaling
-
Cell Lysis: Treat cells with the BRD4 inhibitor for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with the BRD4 inhibitor. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or an isotype control antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known BRD4 target genes (e.g., MYC).
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the BRD4 inhibitor (formulated in a suitable vehicle) via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy.
Mandatory Visualizations
Signaling Pathway
Caption: BRD4 signaling pathway and mechanism of inhibition.
Experimental Workflow
Caption: Experimental workflow for BRD4 inhibitor validation.
Logical Relationship
References
- 1. BRD4 - Wikipedia [en.wikipedia.org]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BRD4 facilitates replication stress-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the Structural Basis of Brd4-IN-6 Binding to BRD4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural and molecular underpinnings of how inhibitors, exemplified by Brd4-IN-6, interact with Bromodomain-containing protein 4 (BRD4). BRD4, a key epigenetic reader, plays a pivotal role in transcriptional regulation and is a prime therapeutic target in oncology and inflammatory diseases. Understanding the precise mechanisms of inhibitor binding is crucial for the development of next-generation therapeutics with enhanced potency and selectivity.
BRD4: A Key Regulator of Gene Expression
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, characterized by the presence of two tandem bromodomains (BD1 and BD2) at its N-terminus. These bromodomains are highly conserved protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BRD4 to chromatin, where it acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, promoting the release of paused polymerase and facilitating transcriptional elongation of target genes, including key oncogenes like c-Myc and pro-inflammatory genes regulated by NF-κB.
The Structural Basis of BRD4 Inhibition
The therapeutic potential of targeting BRD4 has led to the development of numerous small molecule inhibitors. These inhibitors, including this compound (also known as compound 116 from patent CN107721975A), function by competitively binding to the acetyl-lysine binding pocket within the bromodomains of BRD4. This competitive inhibition prevents BRD4 from associating with acetylated histones, thereby displacing it from chromatin and disrupting its transcriptional regulatory functions.
The acetyl-lysine binding pocket of BRD4's bromodomains is a deep, hydrophobic cavity. A highly conserved asparagine residue (Asn140 in BD1) at the base of this pocket forms a critical hydrogen bond with the acetylated lysine of histone tails. Potent BRD4 inhibitors are designed to mimic this interaction. For instance, the well-characterized inhibitor JQ1 fits snugly into this pocket, with its triazole nitrogen forming a hydrogen bond with the side chain of Asn140, mimicking the acetyl-lysine interaction. The rest of the inhibitor molecule typically makes extensive van der Waals and hydrophobic interactions with the surrounding residues of the binding pocket, contributing to its high affinity and specificity.
While a specific co-crystal structure for this compound with BRD4 is not publicly available, its inhibitory action is predicated on the same principle of competitive binding within the acetyl-lysine pocket. Structural studies of other inhibitors provide a robust framework for understanding the binding mode of this compound.
Quantitative Analysis of BRD4 Inhibitor Binding
The binding affinity of inhibitors to BRD4 is a critical parameter for their development as therapeutic agents. Various biophysical and biochemical assays are employed to quantify this interaction. The table below summarizes representative quantitative data for well-characterized BRD4 inhibitors, illustrating the range of potencies achieved.
| Inhibitor | Assay Type | Target Domain(s) | IC50 (nM) | Kd (nM) | Reference |
| (+)-JQ1 | AlphaScreen | BRD4(BD1) | 77 | - | |
| (+)-JQ1 | Isothermal Titration Calorimetry (ITC) | BRD4(BD1) | - | 50 | |
| I-BET726 | Surface Plasmon Resonance (SPR) | BRD4 | - | 23 | |
| I-BET726 | Isothermal Titration Calorimetry (ITC) | BRD4 | - | 4.4 | |
| DC-BD-03 | AlphaScreen | BRD4(BD1) | 2010 | - | |
| Compound 2 | AlphaScreen | BRD4(BD1) | 600 | - | |
| Compound 5 | AlphaScreen | BRD4(BD1) | 3460 | - | |
| Compound 6 | AlphaScreen | BRD4(BD1) | 4660 | - |
Experimental Protocols for Characterizing BRD4-Inhibitor Interactions
Detailed and robust experimental protocols are essential for accurately characterizing the binding of inhibitors like this compound to BRD4. Below are methodologies for key assays used in the field.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is a high-throughput method for measuring competitive binding.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated ligand (e.g., a histone peptide or a known inhibitor) binds to a tagged BRD4 protein (e.g., GST- or His-tagged). Upon excitation, the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. A test compound that competes with the biotinylated ligand for binding to BRD4 will disrupt this proximity, leading to a decrease in the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS).
-
Dilute GST-tagged BRD4 protein and a biotinylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) to their optimal concentrations (determined through titration experiments) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then dilute further in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the diluted test inhibitor or DMSO (for control wells) to the assay plate.
-
Add 5 µL of the diluted biotinylated histone peptide to all wells.
-
Add 5 µL of the diluted GST-tagged BRD4 protein to all wells except the negative control wells.
-
Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.
-
Add a mixture of Glutathione-coated donor beads and Streptavidin-coated acceptor beads (pre-incubated in the dark) to all wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal is measured as Alpha counts. The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no BRD4) controls.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay suitable for high-throughput screening.
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2). The BRD4 protein is typically labeled with the donor (e.g., via an anti-tag antibody), and a biotinylated ligand binds to streptavidin-labeled with the acceptor. When the ligand binds to BRD4, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 400 mM KF, 0.5 mM CHAPS, 0.05% BSA).
-
Prepare solutions of His-tagged BRD4, biotinylated histone peptide, anti-His-Tb cryptate, and streptavidin-d2 in the assay buffer. Optimal concentrations should be determined by titration.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure (384-well format):
-
Add the test inhibitor to the assay plate.
-
Add a mixture of His-tagged BRD4 and biotinylated histone peptide.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of anti-His-Tb cryptate and streptavidin-d2.
-
Incubate at room temperature for 1-3 hours.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities.
-
IC50 values are calculated similarly to the AlphaScreen assay.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events.
Principle: One of the binding partners (e.g., BRD4) is immobilized on a sensor chip. The other partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Detailed Protocol:
-
Immobilization:
-
Immobilize recombinant BRD4 protein onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein is injected over the activated surface, followed by a deactivation step with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the immobilized BRD4 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
The sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd).
-
The dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution of the BRD4 protein in a sample cell. The heat released or absorbed upon binding is measured by a sensitive calorimeter.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both the BRD4 protein and the inhibitor into the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the BRD4 solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
Plotting the heat change per mole of injectant against the molar ratio of inhibitor to protein generates a binding isotherm.
-
Fitting the binding isotherm to a suitable
-
The Impact of BRD4 Inhibition on Global Chromatin Accessibility: A Technical Guide
Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound designated "Brd4-IN-6". The following guide provides a comprehensive overview of the effects of well-characterized BRD4 inhibitors (e.g., JQ1, I-BET compounds) on global chromatin accessibility, serving as a proxy for understanding the potential impact of novel BRD4-targeting molecules.
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that plays a pivotal role in regulating gene expression by binding to acetylated histones at promoters and enhancers.[1][2] Its inhibition has emerged as a promising therapeutic strategy in various diseases, particularly cancer.[3][4][5] This technical guide explores the effects of BRD4 inhibition on global chromatin accessibility, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action and the methodologies used for its study.
Core Mechanism of BRD4 and its Inhibition
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[2] It utilizes its two tandem bromodomains (BD1 and BD2) to recognize and bind to acetylated lysine residues on histone tails, primarily on histones H3 and H4.[6][7][8] This interaction is crucial for the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) to gene promoters. P-TEFb then phosphorylates RNA Polymerase II, stimulating transcriptional elongation.[3][9] BRD4 is also a key component of super-enhancers, which are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease.[5]
BRD4 inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby displacing it from chromatin.[10] This displacement prevents the recruitment of the transcriptional machinery, leading to the downregulation of BRD4 target genes, many of which are key oncogenes like MYC.[3][11]
Effects of BRD4 Inhibition on Chromatin and Gene Expression
The inhibition of BRD4 leads to significant changes in the epigenetic landscape and gene expression programs of cells. These effects are multifaceted and can be observed at the level of chromatin accessibility, histone modifications, and transcriptional output.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the general quantitative effects observed upon treatment with BRD4 inhibitors, based on data from various studies.
| Parameter | Effect of BRD4 Inhibition | Typical Quantitative Change | Key Target Genes Affected | References |
| Global Chromatin Accessibility (ATAC-seq) | Predominantly decreased accessibility at BRD4-bound enhancers and super-enhancers. | Varies by cell type and locus; can be a >2-fold reduction in peak intensity. | MYC, FOSL1, RUNX2 | [12][13] |
| BRD4 Occupancy (ChIP-seq) | Significant reduction in BRD4 binding at promoters and enhancers. | >50% reduction in BRD4 peaks at many target sites. | Genes associated with cell cycle and proliferation. | [14][15][16] |
| H3K27ac Levels (ChIP-seq) | Decrease in H3K27ac marks at super-enhancers. | Locus-dependent reduction in H3K27ac signal. | Super-enhancer-driven oncogenes. | [14][17] |
| Gene Expression (RNA-seq) | Downregulation of a specific subset of genes, often associated with cell growth and proliferation. | Log2 fold change < -1 for key oncogenes. | MYC, BCL2, CDK6 | [11][12] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of BRD4 action and its inhibition.
Caption: A simplified workflow for ATAC-seq experiments.
Caption: A generalized workflow for ChIP-seq experiments.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of changes in chromatin accessibility. Below are protocols for key experiments used to study the effects of BRD4 inhibitors.
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
ATAC-seq is a powerful method for mapping genome-wide chromatin accessibility.[18][19][20][21] It utilizes a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open chromatin regions.[21]
Protocol Outline:
-
Cell Preparation:
-
Harvest approximately 50,000 cells per sample.
-
Wash the cells with ice-cold PBS.
-
-
Nuclei Isolation:
-
Lyse the cells in a buffer containing non-ionic detergents (e.g., NP-40 or IGEPAL CA-630) to release the nuclei.[22]
-
Pellet the nuclei by centrifugation.
-
-
Transposition Reaction:
-
Resuspend the nuclei in a transposition reaction mix containing the Tn5 transposase and tagmentation buffer.
-
Incubate at 37°C for 30 minutes to allow for the cutting of accessible DNA and ligation of sequencing adapters.[22]
-
-
DNA Purification:
-
Purify the tagmented DNA using a DNA purification kit (e.g., Qiagen MinElute).[22]
-
-
Library Amplification:
-
Amplify the purified DNA using PCR with primers that recognize the ligated adapter sequences. The number of cycles should be minimized to avoid amplification bias.[22]
-
-
Sequencing and Data Analysis:
-
Sequence the amplified library on a high-throughput sequencing platform.
-
Align the reads to a reference genome and perform peak calling to identify regions of open chromatin.
-
Differential accessibility analysis between control and BRD4 inhibitor-treated samples can then be performed.
-
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq)
ChIP-seq is used to identify the binding sites of specific proteins, such as BRD4, across the genome.[23]
Protocol Outline:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin to a size range of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).[9]
-
-
Immunoprecipitation:
-
Reverse Cross-linking and DNA Purification:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[24]
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library and analyze the data to identify protein binding sites.
-
DNase I Hypersensitive Sites sequencing (DNase-seq)
DNase-seq is another method to map regions of open chromatin by identifying sites that are sensitive to cleavage by the DNase I enzyme.[26][27]
Protocol Outline:
-
Nuclei Isolation:
-
Isolate nuclei from the cells of interest.[27]
-
-
DNase I Digestion:
-
Treat the nuclei with varying concentrations of DNase I to achieve optimal digestion.[28]
-
The goal is to digest the DNA in open chromatin regions while leaving the DNA in condensed chromatin intact.
-
-
DNA Purification and Size Selection:
-
Purify the DNA from the digested nuclei.
-
Select for smaller DNA fragments, which are enriched in regions of DNase I hypersensitivity.[29]
-
-
Library Preparation and Sequencing:
-
Ligate sequencing adapters to the ends of the DNA fragments.
-
Amplify the library via PCR.
-
Sequence the library and map the reads to a reference genome to identify DNase I hypersensitive sites.
-
Conclusion
Inhibition of BRD4 profoundly impacts the chromatin landscape, primarily by reducing accessibility at enhancers and super-enhancers, which leads to the transcriptional repression of key target genes. The methodologies of ATAC-seq, ChIP-seq, and DNase-seq are indispensable tools for elucidating the precise molecular consequences of BRD4 inhibition. While no specific data exists for "this compound," the principles and experimental approaches outlined in this guide provide a robust framework for investigating the effects of any novel BRD4 inhibitor on global chromatin accessibility.
References
- 1. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Targeting BRD4: Potential therapeutic strategy for head and neck squamous cell carcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain Protein Brd4 Associated with Acetylated Chromatin Is Important for Maintenance of Higher-order Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal-induced Brd4 release from chromatin is essential for its role transition from chromatin targeting to transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bromodomain Containing Protein 4 (BRD4) Regulates Expression of its Interacting Coactivators in the Innate Response to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD4 orchestrates genome folding to promote neural crest differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validate User [ashpublications.org]
- 17. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for assay of transposase accessible chromatin sequencing in non-model species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay for Transposase-Accessible Chromatin with High-Throughput Sequencing (ATAC-Seq) Protocol for Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 20. Assay for Transposase-Accessible Chromatin with High-Throughput Sequencing (ATAC-Seq) Protocol for Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 22. ATAC-seq (assay for transposase-accessible chromatin followed by high-throughput sequencing) [bio-protocol.org]
- 23. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 24. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 25. clyte.tech [clyte.tech]
- 26. encodeproject.org [encodeproject.org]
- 27. DNase-seq: a high-resolution technique for mapping active gene regulatory elements across the genome from mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. genome.ucsc.edu [genome.ucsc.edu]
- 29. academic.oup.com [academic.oup.com]
Preliminary In Vitro Assessment of BRD4 Inhibitor Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the in vitro assessment of Bromodomain-containing protein 4 (BRD4) inhibitors. Due to the limited public availability of specific data for a compound designated "Brd4-IN-6," this document utilizes a well-characterized and prototypical BRD4 inhibitor, JQ1, as a representative example to illustrate the experimental methodologies and data presentation requested. The principles and techniques described herein are broadly applicable to the preclinical evaluation of novel BRD4-targeting compounds.
Introduction to BRD4 Inhibition
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression, particularly for genes involved in cell cycle progression and cancer cell proliferation.[1] BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails, which facilitates the recruitment of transcriptional machinery to chromatin.[1] This process drives the expression of key oncogenes such as c-Myc and anti-apoptotic proteins like Bcl-2.[2][3] Consequently, small-molecule inhibitors that target the bromodomains of BRD4 have shown significant therapeutic promise in various cancers.[1]
This guide details the preliminary in vitro assessment of such inhibitors, focusing on quantifying their efficacy and elucidating their mechanism of action at a cellular and molecular level.
Quantitative Efficacy of a Representative BRD4 Inhibitor (JQ1)
The in vitro efficacy of a BRD4 inhibitor is typically determined through a series of biochemical and cell-based assays. The following tables summarize key quantitative data for the representative inhibitor, JQ1.
Table 1: Biochemical Assay Data for JQ1
| Assay Type | Target | Metric | Value | Reference |
| AlphaScreen | BRD4(BD1) | IC50 | 77 nM | [4] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD4(BD1) | IC50 | ~50 nM | [5] |
Table 2: Cell-Based Assay Data for JQ1
| Cell Line | Assay Type | Metric | Value | Reference |
| MV4-11 (Acute Myeloid Leukemia) | Cell Viability (MTT/MTS) | IC50 | < 100 nM | [6] |
| DU145 (Prostate Cancer) | Cell Viability | IC50 | 10-40 µM | [7] |
| LNCaP (Prostate Cancer) | Cell Viability | IC50 | 100-400 nM | [7] |
| A431 (Skin Squamous Cell Carcinoma) | Cell Proliferation | - | Inhibition Observed | [2] |
| Various Cancer Cell Lines (55 total) | Cell Viability | IC50 | Varies | [6] |
Core Signaling Pathway of BRD4 Action
BRD4 plays a pivotal role in transcriptional activation. It binds to acetylated histones at enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to the productive elongation of transcripts for key downstream target genes like c-Myc and Bcl-2.
References
- 1. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain protein BRD4 promotes cell proliferation in skin squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the BRD4 Inhibitor JQ1 in Cell Culture
For research use only.
Introduction
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a critical role in the regulation of gene transcription. It is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of target genes.
BRD4 is particularly important for the transcription of key oncogenes, such as c-Myc, and is therefore a major therapeutic target in various cancers.[1][2][3][4] Small molecule inhibitors that target the bromodomains of BET proteins, such as JQ1, have been developed to disrupt the interaction between BRD4 and acetylated histones. This disruption leads to the downregulation of BRD4 target genes, resulting in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in various cancer models.[1][2][4]
These application notes provide detailed protocols for the use of JQ1, a potent and specific BET bromodomain inhibitor, in cell culture experiments. While the user initially inquired about "Brd4-IN-6," publicly available experimental data and protocols for this specific compound are limited. Therefore, we are providing protocols for the well-characterized and widely used BRD4 inhibitor, JQ1, as a representative example for researchers, scientists, and drug development professionals.
Product Information
| Product Name | JQ1 |
| Target | Bromodomains of BET family proteins (BRD2, BRD3, BRD4, BRDT) |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Data Presentation
Table 1: In Vitro Activity of JQ1 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of JQ1 in a selection of cancer cell lines after 72 hours of treatment. These values demonstrate the potent anti-proliferative activity of JQ1 across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [1] |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | [1] |
| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | [1] |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [1] |
| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | [1] |
| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | [1] |
| H1975 | Lung Adenocarcinoma | < 5 | [5] |
| MCF7 | Luminal Breast Cancer | Not specified, but effective | [6] |
| T47D | Luminal Breast Cancer | Not specified, but effective | [6] |
| DV90 | KRAS mutant NSCLC | Not specified, but effective | [7] |
| H1373 | KRAS mutant NSCLC | Not specified, but effective | [7] |
Note: IC50 values can vary depending on the cell line, assay conditions, and duration of treatment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
This protocol describes a method to assess the effect of JQ1 on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
JQ1 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of JQ1 in complete culture medium. A typical concentration range to test is 0.01 µM to 50 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest JQ1 concentration.
-
Remove the overnight culture medium and add 100 µL of the JQ1 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
For MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
For CCK-8 assay:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of c-Myc and BRD4
This protocol details the detection of changes in c-Myc and BRD4 protein levels following JQ1 treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
JQ1 (dissolved in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-Myc, BRD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with JQ1 at the desired concentration (e.g., 1 µM) or vehicle control for various time points (e.g., 6, 12, 24, 48 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[9]
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Gene Expression Analysis by qRT-PCR
This protocol outlines the quantification of c-Myc mRNA levels after JQ1 treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
JQ1 (dissolved in DMSO)
-
6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-Myc and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and treat with JQ1 (e.g., 1 µM) or vehicle control for desired time points (e.g., 6, 12, 24, 48 hours).[6]
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for c-Myc and the reference gene.
-
The cycling conditions should be optimized based on the qPCR instrument and master mix used. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of c-Myc mRNA, normalized to the reference gene.[10]
Visualizations
Signaling Pathway of BRD4 Inhibition
Caption: Mechanism of action of the BRD4 inhibitor JQ1.
Experimental Workflow for Assessing JQ1 Efficacy
Caption: A typical experimental workflow for evaluating the effects of JQ1 in cell culture.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Brd4-IN-6 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Brd4-IN-6, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document outlines the mechanism of action of Brd4, the principles of ChIP-seq in the context of Brd4 inhibition, detailed experimental protocols, and data interpretation guidelines.
Introduction to Brd4 and Its Inhibition
Bromodomain-containing protein 4 (Brd4) is an epigenetic reader that plays a crucial role in the regulation of gene expression.[1][2][3] It recognizes and binds to acetylated lysine residues on histone tails, particularly on H3 and H4 histones, through its two tandem bromodomains (BD1 and BD2).[4][5][6] This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, thereby promoting transcriptional elongation.[1][5][7][8]
Dysregulation of Brd4 activity is implicated in various diseases, most notably cancer, where it often drives the expression of oncogenes such as c-Myc.[1][2][9] Brd4 inhibitors, like this compound, are small molecules that competitively bind to the acetyl-lysine binding pockets of Brd4's bromodomains, displacing it from chromatin. This leads to the suppression of Brd4-dependent gene transcription, making it a promising therapeutic strategy.[2][10]
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest. When coupled with the use of a Brd4 inhibitor like this compound, it allows researchers to investigate the direct impact of Brd4 inhibition on its chromatin occupancy and, consequently, on the regulation of its target genes.
Quantitative Data for Brd4 Inhibitors
The following tables summarize key quantitative parameters for representative Brd4 inhibitors. While specific data for this compound is not publicly available, the provided data for structurally and functionally similar compounds can serve as a valuable reference for experimental design.
Table 1: In Vitro Potency of Representative Brd4 Inhibitors
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| JQ1 | BRD4 (BD1) | TR-FRET | IC50: ~50 nM | [11] |
| JQ1 | BRD4 (BD2) | TR-FRET | IC50: ~90 nM | |
| I-BET762 | BRD4 (BD1) | AlphaScreen | IC50: 35 nM | [2] |
| AZD5153 | Full-length BRD4 | TR-FRET | IC50: 5 nM | [2] |
| Compound 70 | BRD4 (BD1) | Ki | Ki: 30-50 nM | [12] |
Table 2: Cellular Activity of Representative Brd4 Inhibitors
| Compound | Cell Line | Assay | Effect | Concentration | Treatment Time | Reference |
| JQ1 | MM.1S (Multiple Myeloma) | Cell Viability | Growth inhibition | 500 nM | 72 hours | [13] |
| JQ1 | HeLa | Gene Expression (c-Myc) | Downregulation | 500 nM | 12 hours | [14] |
| ARV-825 (Degrader) | HeLa | Protein Degradation (Brd4) | Potent degradation | 100 nM | 3 hours | [14] |
| I-BET151 | MV4;11 (AML) | Gene Expression | Downregulation of target genes | 500 nM | 6 hours | [7] |
Experimental Protocols
This section provides a detailed protocol for a ChIP-seq experiment using this compound to investigate its effect on Brd4 chromatin binding.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Based on the IC50 values of similar compounds (Table 1), a starting concentration range of 100 nM to 1 µM for this compound is recommended.
-
The treatment duration should be optimized. A time course experiment (e.g., 1, 3, 6, and 12 hours) is advisable to determine the optimal time point for maximal Brd4 displacement from chromatin without inducing significant secondary effects like apoptosis.[14]
-
Include a vehicle control (e.g., DMSO) treated sample for comparison.
-
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. The cells are now ready for cross-linking.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard transcription factor ChIP-seq protocols.[15][16][17][18]
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde to a final concentration of 1% to the cell culture medium. For transiently interacting proteins like transcription factors, a double cross-linking step with Disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[16]
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a suitable lysis buffer.
-
Shear the chromatin to an average fragment size of 200-600 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease). The optimal shearing conditions should be determined empirically for each cell line.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-Brd4 antibody. A negative control IP with a non-specific IgG antibody should be included.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Protocol 3: ChIP-seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the immunoprecipitated DNA and the input control DNA using a commercial library preparation kit compatible with your sequencing platform (e.g., Illumina).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform. A minimum of 20-30 million reads per sample is recommended for transcription factor ChIP-seq.
Data Analysis and Interpretation
A standard ChIP-seq data analysis pipeline involves the following steps:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of Brd4 binding in the vehicle-treated sample compared to the input control.
-
Differential Binding Analysis: Compare the Brd4 peaks between the this compound-treated and vehicle-treated samples to identify regions where Brd4 binding is significantly reduced upon inhibitor treatment.
-
Functional Annotation: Annotate the genes associated with the differential Brd4 binding sites to understand the biological pathways affected by Brd4 inhibition.
Visualizations
Brd4 Signaling Pathway
Brd4 plays a central role in transmitting epigenetic signals to the transcriptional machinery. A key aspect of its function is the regulation of critical oncogenes like c-Myc and cell cycle regulators like E2F transcription factors.
Caption: Brd4 signaling pathway and the mechanism of its inhibition.
ChIP-seq Experimental Workflow with this compound
The following diagram illustrates the key steps in a ChIP-seq experiment designed to study the effects of this compound.
Caption: Experimental workflow for this compound ChIP-seq.
References
- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BRD4: Potential therapeutic strategy for head and neck squamous cell carcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain-containing Protein 4 (BRD4) Regulates RNA Polymerase II Serine 2 Phosphorylation in Human CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms [pubmed.ncbi.nlm.nih.gov]
- 11. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD4 prevents the accumulation of R-loops and protects against transcription–replication collision events and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Application Notes and Protocols for In Vivo Studies of BRD4 Inhibitors
A Note on Brd4-IN-6: Extensive searches of scientific literature and patent databases did not yield publicly available in vivo dosage and administration data specifically for this compound. The information presented herein is a comprehensive guide based on in vivo studies of other well-characterized BRD4 inhibitors. Researchers working with this compound should use this information as a starting point for their own dose-finding and efficacy studies.
Introduction to BRD4 Inhibition in In Vivo Models
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription.[1] It is involved in various cellular processes, including cell cycle progression and inflammation.[1] Dysregulation of BRD4 has been implicated in a range of diseases, most notably cancer, making it an attractive therapeutic target.[1][2] In vivo studies using animal models are essential for evaluating the efficacy, pharmacokinetics, and potential toxicities of BRD4 inhibitors before they can be considered for clinical applications.[3][4] This document provides a detailed overview of the dosage, administration, and experimental protocols for the in vivo investigation of BRD4 inhibitors, based on published preclinical research.
Quantitative Data from In Vivo Studies of Various BRD4 Inhibitors
The following tables summarize the in vivo administration details for several BRD4 inhibitors from preclinical studies. This data can serve as a valuable reference for designing experiments with new or less-characterized BRD4 inhibitors like this compound.
Table 1: In Vivo Efficacy of Orally Administered BRD4 Inhibitors
| Compound | Dosage | Dosing Schedule | Animal Model | Tumor Type | Key Findings | Reference |
| Compound 4 | 30 mg/kg | QD or BID | MV4-11 xenograft (mouse) | Acute Myeloid Leukemia | 41% TGI (QD), 80% TGI (BID) | [1] |
| 60 mg/kg | QD | MV4-11 xenograft (mouse) | Acute Myeloid Leukemia | 74% TGI | [1] | |
| A10 | 100 mg/kg | QD | Ty82 xenograft (mouse) | NUT Midline Carcinoma | Significant tumor growth inhibition | [2] |
| I-BET-762 | 60 mg/kg | In diet | KPC mice | Pancreatic Cancer | Reduced HO-1 expression in the pancreas | [5] |
TGI: Tumor Growth Inhibition; QD: Once daily; BID: Twice daily
Table 2: In Vivo Efficacy of Subcutaneously and Intraperitoneally Administered BRD4 Inhibitors
| Compound | Dosage | Dosing Schedule | Animal Model | Tumor Type | Key Findings | Reference |
| Compound 14 | 5 mg/kg | BID | MV4-11 xenograft (mouse) | Acute Myeloid Leukemia | 50% reduction in MYC mRNA | [1] |
| 15 mg/kg | BID | MV4-11 xenograft (mouse) | Acute Myeloid Leukemia | 70% reduction in MYC mRNA | [1] | |
| JQ1 | 50 mg/kg | QD (IP) | Patient-derived xenograft (mouse) | Medulloblastoma | Decreased tumor cell proliferation | Not explicitly in provided text |
BID: Twice daily; IP: Intraperitoneal
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies of BRD4 inhibitors in a xenograft mouse model. These should be adapted based on the specific inhibitor, tumor model, and research question.
Protocol 1: Xenograft Mouse Model for Efficacy Studies
1. Animal Model and Cell Line Selection:
- Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude, NOD-SCID).
- Choose a cancer cell line known to be sensitive to BRD4 inhibition (e.g., Ty82 for NUT midline carcinoma, MV4-11 for AML).[1][2]
2. Tumor Implantation:
- Culture the selected cancer cells to the logarithmic growth phase.
- Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]
4. Formulation and Administration of BRD4 Inhibitor:
- Formulate the BRD4 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). Common vehicles include corn oil, DMSO, or aqueous solutions with solubilizing agents.
- Administer the inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., once or twice daily).
5. Monitoring and Endpoints:
- Continue to monitor tumor volume and body weight throughout the study.[2]
- Observe the animals for any signs of toxicity.
- The primary endpoint is typically tumor growth inhibition. Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
- At the end of the study, tumors can be excised for further analysis (e.g., western blotting for target engagement, immunohistochemistry for proliferation markers).
Signaling Pathways and Experimental Workflows
BRD4 Signaling Pathway
References
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition. [vivo.weill.cornell.edu]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Brd4-IN-6 Treatment in Primary Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brd4-IN-6 is a small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a specific affinity for Bromodomain-containing protein 4 (Brd4).[1][2] Brd4 is a critical epigenetic reader that binds to acetylated lysine residues on histones, playing a pivotal role in the regulation of gene transcription.[3][4] It is involved in various cellular processes, including cell cycle progression, inflammation, and oncogenesis, by recruiting transcriptional machinery to target gene promoters.[5][6] Dysregulation of Brd4 activity has been implicated in a variety of diseases, making it an attractive therapeutic target.[5]
These application notes provide a comprehensive guide for the use of this compound in primary cell lines, including detailed protocols for determining its efficacy and understanding its mechanism of action.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₇F₂N₅O₃ | [2] |
| Molecular Weight | 473.43 g/mol | [2] |
| CAS Number | 1446232-91-2 | [2] |
| Inhibitor Class | BRD4 Inhibitor | [1] |
Table 2: Representative IC₅₀ Values of BET Inhibitors in Various Cell Lines
Note: Specific IC₅₀ values for this compound in primary cell lines are not yet publicly available and must be determined empirically. The following table provides examples of IC₅₀ values for other well-characterized BET inhibitors to offer a general reference range for initial experiments.
| Inhibitor | Cell Line Type | IC₅₀ (nM) | Reference |
| AZD5153 | U2OS (Human Osteosarcoma) | >10,000 | [7] |
| JQ1 | U2OS (Human Osteosarcoma) | >10,000 | [7] |
| Compound 35 | MV4-11 (Human AML) | 26 | [8] |
| Compound 35 | MOLM-13 (Human AML) | 53 | [8] |
| I-BET762 | Prostate Cancer Cell Lines | Varies | [9] |
| dBET6 | Solid Tumor Cell Lines | 1 - 500 | [10] |
Signaling Pathways and Experimental Workflows
Brd4 Signaling Pathway
Brd4 acts as a scaffold protein that recognizes and binds to acetylated histones on chromatin. This binding facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to the transcriptional elongation of target genes. Many of these target genes, such as MYC, are critical for cell proliferation and survival. This compound, as a BET inhibitor, competitively binds to the bromodomains of Brd4, preventing its association with chromatin and thereby inhibiting the transcription of its target genes.
Brd4-mediated gene transcription and its inhibition by this compound.
Experimental Workflow for Evaluating this compound in Primary Cells
The following workflow outlines a systematic approach to characterizing the effects of this compound on primary cell lines.
A stepwise workflow for the characterization of this compound in primary cells.
Experimental Protocols
Protocol 1: Determination of IC₅₀ using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in the target primary cell line.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours). This should be optimized for the specific primary cell line.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for Target Gene Expression
Objective: To assess the effect of this compound on the protein levels of known Brd4 target genes, such as MYC.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed primary cells in 6-well plates and treat with this compound at the predetermined IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH) to determine the relative change in protein expression.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the cell cycle distribution.
Conclusion
The provided application notes and protocols offer a foundational framework for researchers to investigate the effects of the Brd4 inhibitor, this compound, on primary cell lines. Due to the limited publicly available data on this compound, it is crucial to empirically determine optimal experimental conditions, such as IC₅₀ values and treatment durations, for each specific primary cell line. The outlined experimental workflow and detailed protocols will enable a thorough characterization of the biological activity of this compound, from initial viability screening to more in-depth mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Targeting BRD4: Potential therapeutic strategy for head and neck squamous cell carcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 facilitates replication stress-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Measuring BRD4 Target Gene Expression Following Brd4-IN-6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is an epigenetic reader crucial for regulating the transcription of key oncogenes, including c-Myc and Bcl-2.[1][2] BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery like the positive transcription elongation factor b (P-TEFb) to gene promoters and enhancers, thereby driving gene expression.[3][4] Its role in sustaining cancer cell proliferation has made it a significant therapeutic target.[5][6]
Brd4-IN-6 is a small molecule inhibitor designed to disrupt the function of BRD4. Like other BET inhibitors (BETi), it competitively binds to the bromodomains of BRD4, preventing its association with chromatin.[2][7] This displacement leads to the transcriptional suppression of BRD4 target genes, resulting in cell cycle arrest and apoptosis in cancer cells. This application note provides a detailed protocol for using Western blotting to validate the efficacy of this compound by measuring the protein expression levels of its downstream targets.
BRD4 Signaling and Inhibition Pathway
The diagram below illustrates the mechanism of BRD4-mediated transcription and its inhibition by this compound. BRD4 acts as a scaffold, linking acetylated chromatin to the transcription elongation machinery. This compound competitively blocks the bromodomains of BRD4, preventing this interaction and halting the expression of target genes.
References
- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. BRD4 assists elongation of both coding and enhancer RNAs guided by histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Application Notes and Protocols for RNA-Seq Library Preparation from Brd4-IN-6 Treated Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and extraterminal domain (BET) proteins, such as BRD4, are critical regulators of gene expression, acting as epigenetic readers that bind to acetylated histones and recruit transcriptional machinery.[1][2] Small molecule inhibitors targeting these proteins have emerged as promising therapeutic agents, particularly in oncology.[1][2] Brd4-IN-6 is a potent and specific inhibitor of BRD4, which competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby preventing its interaction with chromatin.[1] This disruption leads to the suppression of target gene transcription, including key oncogenes like MYC.[1][3]
RNA sequencing (RNA-seq) is a powerful technology for investigating the genome-wide transcriptional changes induced by compounds like this compound.[4][5] This application note provides a detailed protocol for preparing high-quality RNA-seq libraries from samples treated with this compound, enabling researchers to elucidate its mechanism of action, identify biomarkers, and understand the downstream effects on gene expression.
Signaling Pathway of BRD4 Inhibition
Brd4 plays a pivotal role in transcriptional activation by recruiting the positive transcription elongation factor b (P-TEFb) to promoters, which in turn phosphorylates RNA Polymerase II (Pol II) to stimulate transcriptional elongation.[6] Inhibition of BRD4 with small molecules like this compound disrupts this cascade.
Caption: Mechanism of BRD4 inhibition by this compound.
Experimental Design and Considerations
When designing an RNA-seq experiment with this compound, several factors must be considered to ensure high-quality, reproducible data.[4]
-
Cell Line Selection: Choose a biologically relevant cell line known to be sensitive to BET inhibitors.
-
Dose-Response and Time-Course: Perform preliminary experiments to determine the optimal concentration and treatment duration for this compound.
-
Controls: Include appropriate vehicle controls (e.g., DMSO) to accurately assess the effects of the compound.
-
Replicates: Use a sufficient number of biological replicates (typically 3 or more) to ensure statistical power.
Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the predetermined duration.
-
Harvesting: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
Part 2: RNA Extraction and Quality Control
High-quality input RNA is crucial for successful RNA-seq library preparation.[7][8]
-
RNA Extraction: Isolate total RNA using a column-based kit or TRIzol-chloroform extraction according to the manufacturer's instructions. Ensure all steps are performed in an RNase-free environment.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.[8]
-
RNA Quality Control (QC):
-
Purity: Assess RNA purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0-2.2.[8]
-
Integrity: Determine the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent TapeStation or Bioanalyzer). A RIN value ≥ 8 is recommended for standard RNA-seq library preparation.[7][9]
-
Quantification: Accurately quantify the RNA concentration using a fluorometric method (e.g., Qubit).[8]
-
Table 1: RNA Quality Control Metrics
| Sample ID | Treatment | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN |
| A1 | Vehicle (DMSO) | 125 | 2.05 | 2.10 | 9.8 |
| A2 | Vehicle (DMSO) | 130 | 2.06 | 2.12 | 9.7 |
| A3 | Vehicle (DMSO) | 118 | 2.04 | 2.09 | 9.9 |
| B1 | This compound (1 µM) | 122 | 2.07 | 2.11 | 9.6 |
| B2 | This compound (1 µM) | 115 | 2.05 | 2.13 | 9.8 |
| B3 | This compound (1 µM) | 128 | 2.06 | 2.10 | 9.7 |
Part 3: RNA-Seq Library Preparation
The following protocol is a general guideline for mRNA-seq library preparation. Specific reagent volumes and incubation times may vary depending on the commercial kit used.
Caption: A typical workflow for mRNA-seq library preparation.
-
mRNA Isolation (Poly-A Selection):
-
Start with 100-1000 ng of total RNA.
-
Isolate mRNA using oligo(dT) magnetic beads. This enriches for protein-coding transcripts.
-
-
RNA Fragmentation:
-
Elute the purified mRNA and fragment it into smaller pieces (typically 200-500 bp) using enzymatic or chemical methods.[10]
-
-
cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
-
End Repair and A-tailing:
-
Repair the ends of the double-stranded cDNA fragments to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the fragments to prepare them for adapter ligation.
-
-
Adapter Ligation:
-
Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments. These adapters contain sequences for amplification and sequencing.
-
-
Library Amplification:
-
Perform PCR to amplify the adapter-ligated library. This step also adds index sequences for multiplexing. Use a minimal number of PCR cycles to avoid amplification bias.
-
-
Library Purification and QC:
-
Purify the amplified library using magnetic beads to remove adapter dimers and other contaminants.
-
Assess the library size distribution and concentration using an automated electrophoresis system and fluorometric quantification. A successful library should show a distinct peak in the expected size range (e.g., 250-600 bp).
-
Table 2: Library Quality Control Metrics
| Library ID | Treatment | Average Size (bp) | Concentration (nM) |
| Lib-A1 | Vehicle (DMSO) | 350 | 25.2 |
| Lib-A2 | Vehicle (DMSO) | 355 | 28.1 |
| Lib-A3 | Vehicle (DMSO) | 348 | 26.5 |
| Lib-B1 | This compound (1 µM) | 352 | 24.8 |
| Lib-B2 | This compound (1 µM) | 345 | 27.3 |
| Lib-B3 | This compound (1 µM) | 358 | 25.9 |
Part 4: Sequencing and Data Analysis
-
Sequencing:
-
Pool the indexed libraries in equimolar amounts.
-
Sequence the pooled libraries on an Illumina platform (e.g., NovaSeq) to generate paired-end reads. The required sequencing depth will depend on the experimental goals.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment using tools like DESeq2 or edgeR.
-
Expected Outcomes
Treatment with this compound is expected to cause significant changes in the transcriptome. Based on the known function of BRD4, a potent inhibitor should lead to the downregulation of genes associated with super-enhancers and key oncogenic pathways.[11] The RNA-seq data will provide a comprehensive view of these changes, allowing for pathway analysis and hypothesis generation regarding the drug's mechanism of action.
Conclusion
This application note provides a comprehensive guide for the preparation of high-quality RNA-seq libraries from samples treated with the BRD4 inhibitor, this compound. Adherence to these protocols and quality control checkpoints will ensure the generation of robust and reliable data, facilitating a deeper understanding of the transcriptional consequences of BRD4 inhibition in drug discovery and development.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. BETter together: exploiting BRD4-functions in transcription to inform rational combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.zymoresearch.com [files.zymoresearch.com]
- 8. Evaluating Quality of Input RNA For NGS Library Preparation - [nordicbiosite.com]
- 9. RNA-seq Sample Guidelines | Genomics Core Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 11. researchgate.net [researchgate.net]
Brd4-IN-6: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stability, and experimental use of Brd4-IN-6, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on BRD4.
Introduction
This compound is a small molecule inhibitor targeting the bromodomains of BRD4, a key epigenetic reader involved in the regulation of gene transcription.[1] BRD4 plays a crucial role in various cellular processes, including cell cycle progression, and its dysregulation is implicated in several diseases, most notably cancer.[2][3] By binding to acetylated lysine residues on histones and transcription factors, BRD4 recruits transcriptional machinery to specific genomic locations, thereby activating gene expression.[4][5] Inhibition of BRD4 with small molecules like this compound has emerged as a promising therapeutic strategy to disrupt these processes in disease states.
Physicochemical Properties
This compound, also referred to as compound 116 in some patents, has the following properties:
| Property | Value | Reference |
| Chemical Formula | C₂₅H₁₇F₂N₅O₃ | [6] |
| Molecular Weight | 473.43 g/mol | [6] |
| CAS Number | 1446232-91-2 | [6] |
Solubility
The solubility of this compound in common laboratory solvents is summarized below. It is recommended to prepare stock solutions at a high concentration in DMSO and then dilute further in aqueous buffers or cell culture media for experiments.
| Solvent | Solubility | Concentration (mM) |
| DMSO | ≥ 44.64 mg/mL | ≥ 94.29 mM |
Note: The solubility in DMSO was calculated based on the stock solution preparation table from the supplier's datasheet, which indicates a 10 mM solution can be prepared using 21.1224 mL of DMSO for 10 mg of compound.
Stability and Storage
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Condition | Stability |
| Solid Powder | -20°C | As specified by the supplier |
| Stock Solution (in DMSO) | -20°C or -80°C | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
| Aqueous Solutions | Prepare fresh for each experiment | Not recommended for long-term storage. |
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its association with acetylated histones and transcription factors. This disruption of BRD4's scaffolding function leads to the downregulation of key target genes, including the oncogene MYC.
The signaling pathway affected by this compound involves the inhibition of transcriptional activation. The following diagram illustrates the mechanism of action.
Experimental Protocols
While specific published protocols utilizing this compound are not yet widely available, the following are general protocols for cell-based and in vitro assays that can be adapted for the characterization of this compound and other BRD4 inhibitors.
Cell-Based Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines known to be dependent on BRD4, such as acute myeloid leukemia (AML) or multiple myeloma (MM) cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. The final DMSO concentration should be kept below 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro BRD4 Binding Assay (AlphaScreen)
This protocol describes a competitive binding assay to determine the affinity of this compound for the bromodomains of BRD4.
Materials:
-
This compound
-
DMSO
-
Recombinant His-tagged BRD4 bromodomain (BD1 or BD2)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
AlphaScreen assay buffer
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of His-tagged BRD4 and biotinylated histone peptide in assay buffer at the desired concentrations.
-
Reaction Mixture: In a 384-well plate, add the assay buffer, the this compound dilution (or DMSO control), the His-tagged BRD4 protein, and the biotinylated histone peptide.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Bead Addition: Add the AlphaScreen Acceptor beads and incubate in the dark for 60 minutes. Then, add the Donor beads and incubate in the dark for another 60 minutes.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal will be inversely proportional to the binding of this compound to the BRD4 bromodomain. Calculate the IC₅₀ value from the dose-response curve.
Conclusion
This compound is a valuable tool for studying the biological functions of BRD4 and for exploring its potential as a therapeutic target. The provided data on its solubility and stability, along with the example protocols, should aid researchers in designing and executing robust experiments. As with any research compound, it is recommended to consult the supplier's specific documentation for the most up-to-date information.
Disclaimer: This document is intended for research purposes only and does not constitute an endorsement of any specific product or protocol. Researchers should always adhere to standard laboratory safety practices.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Analysis of the Role of Bromodomain-containing Protein 4 (BRD4) in BRD4-NUT Oncoprotein-induced Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Brd4 Extraterminal Domain Confers Transcription Activation Independent of pTEFb by Recruiting Multiple Proteins, Including NSD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by BRD4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression and a promising therapeutic target in various cancers.[1][2][3][4] BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-Myc.[3] Inhibition of BRD4 disrupts these interactions, leading to the downregulation of pro-proliferative and anti-apoptotic genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][5][6]
This document provides a detailed protocol for the analysis of apoptosis induced by BRD4 inhibitors, using flow cytometry with Annexin V and Propidium Iodide (PI) staining. While the specific inhibitor "Brd4-IN-6" is not extensively characterized in publicly available literature, this protocol offers a robust framework for evaluating its pro-apoptotic activity. The principles and methods described herein are broadly applicable to other BRD4 inhibitors.
Principle of the Assay:
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC, Alexa Fluor 488), early apoptotic cells can be detected by flow cytometry.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.
By using both stains, the cell population can be segregated into four distinct groups:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (less common in vitro).
Data Presentation
The following table summarizes representative quantitative data from studies on various BRD4 inhibitors, demonstrating their efficacy in inducing apoptosis across different cancer cell lines. This data can serve as a reference for expected outcomes when testing a novel BRD4 inhibitor like this compound.
| BRD4 Inhibitor | Cell Line | Concentration | Incubation Time (hours) | % Apoptotic Cells (Early + Late) | Reference |
| JQ1 | A549 (NSCLC) | 0.1 µM (+ TRAIL) | 24 | ~30% | [7] |
| DU145 (Prostate) | 15.9 µM | 48 | Increased (dose-dependent) | [6] | |
| LNCaP (Prostate) | 175 nM | 48 | Increased (dose-dependent) | [6] | |
| dBET1 | H157 (NSCLC) | 500 nM | 24 | ~30% | [1] |
| H1975 (NSCLC) | 500 nM | 24 | ~40% | [1] | |
| dBET6 | MCF7 (Breast) | 1 µM | 48 | ~25% | [8] |
| A375 (Melanoma) | 1 µM | 48 | ~35% | [8] | |
| AZD5153 | HCT116 (Colorectal) | Dose-dependent | 48 | Significantly Increased | [5] |
| LoVo (Colorectal) | Dose-dependent | 48 | Significantly Increased | [5] | |
| OPT-0139 | SKOV3 (Ovarian) | Dose-dependent | 48 | Significantly Increased | [9] |
| OVCAR3 (Ovarian) | Dose-dependent | 48 | Significantly Increased | [9] |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., A549, HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
This compound or other BRD4 inhibitor
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA solution
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
96-well or other appropriate cell culture plates
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cells in a 96-well plate (or other suitable format) at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5 x 103 cells/well). Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM) to determine the optimal concentration for apoptosis induction. A vehicle control (DMSO-treated) must be included.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2. The incubation time should be optimized for the specific cell line and inhibitor.
Protocol for Flow Cytometry Analysis of Apoptosis
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS. Detach the cells using Trypsin-EDTA. Combine the detached cells with the previously collected culture medium.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the compensation and gates.
-
-
Data Interpretation:
-
Acquire data using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
-
Generate a dot plot of PI versus Annexin V fluorescence.
-
Use quadrant analysis to quantify the percentage of cells in each population:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualization
Caption: BRD4 inhibition by this compound leads to apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. JCI - BRD4 inhibition leads to MDSC apoptosis and enhances checkpoint blockade therapy [jci.org]
- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 inhibition leads to MDSC apoptosis and enhances checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: Co-immunoprecipitation to Study Brd4-IN-6 Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 4 (Brd4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] It plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones and transcription factors.[4][5] Brd4 is involved in various cellular processes, including cell cycle progression, and its dysregulation is implicated in several diseases, particularly cancer.[1][2] Consequently, Brd4 has emerged as a promising therapeutic target.[1] Small molecule inhibitors, such as BRD4-IN-6, have been developed to target the bromodomains of Brd4 and disrupt its function.[6]
This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the protein-protein interactions of Brd4 and to assess the impact of the inhibitor this compound on these interactions. Co-IP is a powerful technique to identify and study protein complexes within their native cellular environment.[7][8] The protocol outlines the essential steps from cell lysate preparation to the final analysis of the immunoprecipitated protein complexes.
Principle of the Method
Co-immunoprecipitation is a technique used to isolate a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate.[9] This is achieved by using an antibody that specifically targets the bait protein. The antibody-protein complex is then captured, typically using protein A/G-conjugated beads.[7][10] After a series of washes to remove non-specific binding proteins, the entire complex is eluted and can be analyzed by methods such as Western blotting to confirm the presence of the bait and co-precipitated prey proteins.[9][11] In this context, an anti-Brd4 antibody will be used to pull down Brd4 and its interacting proteins. The experiment will be performed in the presence and absence of this compound to determine if the inhibitor disrupts any of Brd4's interactions.
Experimental Workflow
The overall workflow for the co-immunoprecipitation experiment is depicted below.
Caption: A flowchart illustrating the key steps of the co-immunoprecipitation protocol.
Detailed Protocol
This protocol is optimized for cultured mammalian cells.
Materials and Reagents
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.[8]
-
Wash Buffer: Cell Lysis Buffer diluted 1:1 with PBS.
-
Elution Buffer: 1x SDS-PAGE sample buffer.
-
Antibodies:
-
Primary antibody for immunoprecipitation: Anti-Brd4 antibody.
-
Primary antibodies for Western blotting: Anti-Brd4, Anti-[Protein of Interest], and isotype control IgG.
-
-
Protein A/G Beads
-
This compound
-
Phosphate-Buffered Saline (PBS)
Procedure
1. Cell Culture and Treatment: a. Culture cells to approximately 80-90% confluency. b. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysate Preparation: a. Wash the cells twice with ice-cold PBS. b. Add ice-cold Cell Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.[8] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8] e. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This is the input sample.
3. Pre-clearing the Lysate: a. Add 20 µL of Protein A/G beads to 1 mg of the cell lysate. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[10] c. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
4. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-Brd4 antibody or an isotype control IgG. b. Incubate on a rotator for 4 hours to overnight at 4°C.[10] c. Add 40 µL of Protein A/G beads to each sample and incubate for an additional 2 hours at 4°C.[10]
5. Washing: a. Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer.[10] After the final wash, carefully remove all of the supernatant.
6. Elution: a. Resuspend the beads in 40 µL of 1x SDS-PAGE sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins. c. Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with primary antibodies against Brd4 and the potential interacting protein. d. Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Data Presentation
The results of the Co-IP experiment can be quantified by densitometry of the Western blot bands. The data should be presented in a clear and organized manner to facilitate comparison between different conditions.
Table 1: Densitometric Analysis of Co-immunoprecipitated Proteins
| Condition | Input (Brd4) | Input (Protein X) | IP: Brd4 (Brd4) | IP: Brd4 (Protein X) | IP: IgG (Brd4) | IP: IgG (Protein X) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 | 0.05 | 0.08 |
| This compound (1 µM) | 1.02 | 0.98 | 0.95 | 0.23 | 0.06 | 0.07 |
| This compound (5 µM) | 0.99 | 1.01 | 0.98 | 0.09 | 0.04 | 0.05 |
All values are normalized to the Vehicle Control condition for the respective protein.
Hypothetical Signaling Pathway and Effect of this compound
Brd4 is known to be involved in various signaling pathways that regulate transcription.[1][12] For instance, Brd4 can interact with transcription factors to promote the expression of target genes. A hypothetical interaction between Brd4 and a transcription factor, "Transcription Factor Y (TFY)," and the inhibitory effect of this compound is illustrated below.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 - Wikipedia [en.wikipedia.org]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Brd4-IN-6 concentration for maximum efficacy
Welcome to the technical support center for Brd4-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and transcription factors. This binding is crucial for the recruitment of the transcriptional machinery to promoters and enhancers of key oncogenes, such as c-Myc, leading to their expression. By competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound displaces BRD4 from chromatin, thereby inhibiting the transcription of BRD4-dependent genes. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on BRD4 activity.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: As a BRD4 inhibitor, this compound is expected to be most effective in cancer cell lines that exhibit a strong dependence on BRD4 for their proliferation and survival. This often includes hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma, as well as certain solid tumors where c-Myc is a known driver oncogene. The provided data from patent literature demonstrates its activity in a human acute myeloid leukemia cell line, MOLM-13.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on the available patent data for a structurally related compound (referred to as compound 116 in patent WO2013097601), a starting concentration range of 10 nM to 1 µM is recommended for initial in vitro cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I dissolve and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to create a stock solution of at least 10 mM. Store the DMSO stock solution at -20°C or -80°C for long-term stability. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed efficacy at expected concentrations. | 1. Cell line insensitivity: The cell line used may not be dependent on BRD4 for its proliferation. 2. Incorrect concentration: The optimal effective concentration for your specific cell line may be different. 3. Compound degradation: Improper storage or handling of this compound. | 1. Confirm BRD4 dependence: Perform a Western blot to check for BRD4 expression in your cell line. Consider testing a positive control cell line known to be sensitive to BRD4 inhibition (e.g., MOLM-13). 2. Perform a dose-response curve: Test a wider range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value for your cell line. 3. Ensure proper handling: Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High cytotoxicity observed even at low concentrations. | 1. Off-target effects: At high concentrations, the inhibitor might have off-target effects. 2. Solvent toxicity: High concentration of DMSO in the final culture medium. 3. Cell line sensitivity: The cell line may be particularly sensitive to BRD4 inhibition-induced apoptosis. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Check final DMSO concentration: Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration. 3. Time-course experiment: Perform a time-course experiment to assess cytotoxicity at different time points (e.g., 24, 48, 72 hours). |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inaccurate dilutions: Errors in preparing stock or working solutions. 3. Assay variability: Inherent variability in the experimental assay. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure they are in the exponential growth phase. 2. Prepare fresh dilutions: Prepare fresh working solutions for each experiment and double-check calculations. 3. Include proper controls: Always include positive and negative controls in your experiments to monitor for consistency. |
Efficacy Data
The following table summarizes the reported in vitro efficacy of a compound structurally identical to this compound (referred to as compound 116 in the source).
| Compound | Assay Type | Cell Line | IC50 (nM) |
| Compound 116 | BRD4 (BD1) AlphaScreen | - | 1.9 |
| Compound 116 | Cell Viability | MOLM-13 (AML) | 6 |
Data extracted from patent WO2013097601. The IC50 values represent the concentration at which 50% of the biological activity is inhibited.
Experimental Protocols
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol provides a general framework for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells like MOLM-13, seeding density might be higher. Allow adherent cells to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT/XTT assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the reagent to each well according to the manufacturer's instructions, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for c-Myc Downregulation
This protocol is to confirm the on-target effect of this compound by assessing the downregulation of the BRD4 target protein, c-Myc.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-BRD4, and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc and BRD4 levels to the loading control.
Visualizations
Caption: Simplified signaling pathway of BRD4 and the mechanism of action of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
Brd4-IN-6 degradation and stability issues in long-term experiments
Welcome to the technical support center for Brd4-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments and to address potential stability and activity issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) protein family, with a specific affinity for BRD4.[1] Unlike proteolysis-targeting chimeras (PROTACs), this compound does not induce the degradation of the BRD4 protein. Instead, it functions by competitively binding to the bromodomains of BRD4, which are responsible for recognizing acetylated lysine residues on histones and other proteins.[2] By occupying these binding pockets, this compound prevents BRD4 from associating with chromatin, thereby inhibiting the transcription of target genes, including the well-known oncogene MYC.[3][4]
Q2: How does this compound differ from a BRD4 degrader (e.g., a PROTAC)?
A2: The primary difference lies in their mechanism of action.
-
This compound (Inhibitor): Reversibly binds to BRD4's bromodomains, blocking its function. The continued presence of the inhibitor is necessary to maintain the inhibitory effect.
-
BRD4 Degrader (PROTAC): A heterobifunctional molecule that recruits an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This results in the removal of the BRD4 protein from the cell.
Q3: What are the known specifications for this compound?
A3: The following table summarizes the available information for this compound.
| Parameter | Value | Reference |
| Compound Name | This compound (compound 116) | [1] |
| CAS Number | 1446232-91-2 | [7] |
| Molecular Formula | C25H17F2N5O3 | [7] |
| Molecular Weight | 473.43 g/mol | [7] |
| Mechanism of Action | BRD4 Inhibitor | [1] |
| Storage | Recommended conditions in the Certificate of Analysis | [1] |
Q4: What are the potential reasons for a loss of this compound activity in long-term experiments?
A4: In long-term cell culture experiments, a decrease in the efficacy of a small molecule inhibitor like this compound can be attributed to several factors:
-
Compound Instability: The molecule may degrade in the culture medium over time.
-
Cellular Metabolism: Cells may metabolize the compound into inactive forms.
-
Cellular Efflux: Cancer cells can upregulate efflux pumps that actively remove the inhibitor from the cytoplasm.
-
Development of Resistance: Cells may develop resistance mechanisms, such as mutations in the BRD4 protein that reduce inhibitor binding or upregulation of compensatory signaling pathways.
Troubleshooting Guides
Problem 1: Diminished or inconsistent inhibitory effect of this compound over time.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: In long-term experiments (e.g., >24-48 hours), consider replenishing the culture medium with freshly prepared this compound at regular intervals. The frequency of media changes will depend on the stability of the compound in your specific culture conditions.
-
-
Possible Cause 2: Suboptimal Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and experimental duration. It is possible that a higher concentration is needed for sustained inhibition.
-
-
Possible Cause 3: Cell Passaging and Confluency.
-
Troubleshooting Step: Ensure consistent cell seeding densities and passage numbers. High cell confluency can alter cellular metabolism and drug sensitivity.
-
Problem 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent Compound Preparation.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and aliquot it for single use to avoid multiple freeze-thaw cycles. Ensure complete dissolution of the compound before adding it to the culture medium.
-
-
Possible Cause 2: Pipetting Errors.
-
Troubleshooting Step: Use calibrated pipettes and ensure thorough mixing when adding this compound to the culture medium.
-
-
Possible Cause 3: Biological Variability.
-
Troubleshooting Step: Ensure that the cells used in the experiment are from the same passage number and are in a similar growth phase.
-
Experimental Protocols
Protocol 1: Assessment of this compound Activity by Western Blot for c-MYC Expression
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, 48 hours). For long-term experiments, consider replenishing the medium with fresh compound every 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against c-MYC and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize the c-MYC signal to the loading control.
Protocol 2: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of BRD4 inhibition by this compound.
Caption: Troubleshooting workflow for this compound activity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to BRD4 Inhibition
Welcome to the technical support center for researchers encountering resistance to BRD4 inhibitors, such as Brd4-IN-6. This resource provides troubleshooting guides, frequently asked questions, and detailed protocols to help you diagnose, understand, and overcome resistance in your cancer cell line experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is BRD4 and why is it a target in cancer therapy?
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, playing a crucial role in regulating gene transcription.[1][2] BRD4 is particularly important for the expression of key oncogenes like c-MYC, as well as genes involved in cell cycle progression, proliferation, and survival.[2][3] Because its deregulation is implicated in many cancers, BRD4 has become a promising therapeutic target.[4][5]
Q2: What are the common mechanisms of acquired resistance to BET inhibitors like this compound?
Cancer cells can develop resistance to BET inhibitors through several mechanisms:
-
Upregulation of Bypass Pathways: Activation of alternative signaling pathways, such as the WNT/β-catenin or receptor tyrosine kinase (RTK) pathways, can maintain the expression of critical genes like MYC, bypassing the need for BRD4-mediated transcription.[1]
-
Kinome Reprogramming: Cancer cells can alter their kinase signaling networks, leading to the activation of pro-survival pathways that counteract the effects of BRD4 inhibition.[1][6]
-
BRD4 Hyperphosphorylation: Increased phosphorylation of BRD4 can enhance its binding to co-activators like MED1, promoting a BRD4-dependent but bromodomain-independent mechanism of gene transcription that is less sensitive to inhibitors.[1][6]
-
Increased BRD4 Expression: Simple overexpression of the BRD4 protein can effectively titrate out the inhibitor, requiring higher doses to achieve a therapeutic effect. This is a common resistance mechanism in several cancers, including high-grade serous ovarian carcinoma.[7][8]
-
SPOP Mutation: In some cancers, mutations in the SPOP gene, which encodes an E3 ubiquitin ligase responsible for BRD4 degradation, can lead to stabilization and accumulation of the BRD4 protein.[1]
Q3: What are the primary strategies to overcome resistance to BRD4 inhibition?
Key strategies focus on targeting the underlying resistance mechanism:
-
Combination Therapy: Combining BRD4 inhibitors with drugs that target bypass pathways is a highly effective strategy.[9] Examples include co-treatment with inhibitors of histone deacetylases (HDACs), ATR, or CDK.[2][10][11]
-
Protein Degradation (PROTACs): Using Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of the BRD4 protein rather than just inhibiting its function can overcome resistance caused by protein overexpression or hyperphosphorylation.[4][5][7]
-
Next-Generation Inhibitors: Developing more potent or selective BET inhibitors may overcome some forms of resistance.[12]
Q4: How do PROTAC degraders differ from traditional inhibitors in overcoming resistance?
Traditional inhibitors, like this compound or JQ1, work by reversibly binding to the bromodomains of BRD4, preventing it from reading acetylated histones.[13] PROTACs are bifunctional molecules that link BRD4 to an E3 ubiquitin ligase, marking the BRD4 protein for destruction by the cell's proteasome.[4][14] This approach offers distinct advantages:
-
Eliminates the Protein: Degraders remove the entire BRD4 protein scaffold, preventing both its bromodomain-dependent and independent functions. This is effective against resistance mechanisms involving hyperphosphorylation.[6][7]
-
Overcomes Overexpression: By actively causing degradation, PROTACs can be effective even when BRD4 protein levels are high.[7][15]
-
Potency and Duration: PROTACs can be effective at very low, sub-stoichiometric concentrations and often have a more durable effect than inhibitors, as re-synthesis of the entire protein is required to restore function.[14][16]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem 1: My cell line shows decreasing sensitivity to this compound.
-
Possible Cause: Increased BRD4 protein expression. Elevated levels of the target protein can effectively sequester the inhibitor, leading to reduced efficacy.[7][15]
-
Troubleshooting Step: Use Western Blotting to compare the total BRD4 protein levels in your resistant cells versus the parental (sensitive) cells. Ensure you use a validated antibody and a reliable loading control.[17][18]
-
Proposed Solution: If BRD4 levels are elevated, switch from an inhibitor to a BRD4-targeting PROTAC degrader, such as dBET1, MZ1, or QCA570.[14][19] These agents are designed to eliminate the BRD4 protein and can bypass resistance driven by target overexpression.[7]
Problem 2: My cells are now completely resistant to this compound, even at high concentrations.
-
Possible Cause: Activation of a bypass signaling pathway. The cancer cells may have activated parallel pathways (e.g., PI3K/AKT/mTOR or WNT) that sustain proliferation and survival independently of BRD4's transcriptional control.[1]
-
Troubleshooting Step:
-
Phospho-Kinase Array: Screen for broad changes in kinase activation between sensitive and resistant cells.
-
RNA-Sequencing: Compare the transcriptomes of sensitive and resistant cells to identify upregulated pro-survival genes and pathways.
-
-
Proposed Solution: Initiate combination therapy. Based on your findings, select an inhibitor that targets the identified bypass pathway. For example, if you observe signs of replication stress, an ATR inhibitor may be synergistic.[10] If WNT signaling is upregulated, a WNT pathway inhibitor could restore sensitivity.
Problem 3: My combination therapy is not showing the expected synergistic effect.
-
Possible Cause: Suboptimal drug concentrations or scheduling. Synergy often occurs within a specific concentration window for both drugs. The timing and order of administration can also be critical.
-
Troubleshooting Step: Perform a dose-response matrix experiment. Test a range of concentrations of both this compound and the combination agent simultaneously.[10] This allows you to assess cell viability across dozens of concentration pairs.
-
Proposed Solution: Use software (e.g., SynergyFinder, Combenefit) to calculate synergy scores (like Loewe or Bliss) from your dose-matrix data. This will identify the precise concentrations at which the drugs work together most effectively.[10] Adjust your experimental concentrations accordingly.
Section 3: Data Summaries
Table 1: Comparison of BRD4-Targeting Modalities
| Feature | BRD4 Inhibitor (e.g., JQ1, this compound) | BRD4 PROTAC Degrader (e.g., dBET1, MZ1) |
| Mechanism of Action | Reversibly binds to BRD4 bromodomains, displacing it from chromatin.[20] | Recruits an E3 ligase to the BRD4 protein, inducing its ubiquitination and proteasomal degradation.[14] |
| Effect on BRD4 Protein | No change in protein level; only function is blocked. | Rapid and sustained depletion of total BRD4 protein.[14][18] |
| Effective Concentration | Stoichiometric (requires concentrations relative to the target). | Sub-stoichiometric / Catalytic (one PROTAC molecule can induce the degradation of multiple target proteins).[16] |
| Impact on Resistance | Susceptible to resistance via BRD4 overexpression or mutation/modification of the binding site.[7][15] | Can overcome resistance from target overexpression and some modifications by eliminating the entire protein.[7] |
Table 2: Examples of Synergistic Combination Therapies with BET Inhibitors
| Combination Agent | Mechanism of Action | Rationale for Synergy | Cancer Model Examples |
| HDAC Inhibitors (e.g., Panobinostat) | Increases histone acetylation, a state "read" by BRD4. | Enhances dependence on BRD4, making cells more sensitive to its inhibition. | Acute Myeloid Leukemia (AML)[2] |
| ATR Inhibitors (e.g., AZD6738) | Targets the DNA damage response (DDR) pathway. | BRD4 inhibition induces replication stress; blocking the ATR-mediated response to this stress leads to synthetic lethality.[10] | Ovarian, Breast, Lung Cancer[10] |
| CDK4/6 Inhibitors (e.g., Palbociclib) | Induces cell cycle arrest at the G1/S checkpoint. | BRD4 inhibition can enhance cell cycle arrest and induce senescence when combined with CDK4/6 blockade.[9] | Non-Small Cell Lung Cancer (NSCLC)[9] |
| BCL2 Inhibitors | Promotes apoptosis by inhibiting the anti-apoptotic protein BCL2. | BRD4 inhibition downregulates MYC, which can prime cells for apoptosis induced by BCL2 blockade. | Small Cell Lung Cancer[6] |
Section 4: Key Experimental Protocols
Protocol 1: Western Blotting for BRD4 Levels
This protocol is used to determine the relative abundance of the BRD4 protein.
-
Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run to separate proteins by size.
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against BRD4 (e.g., Cell Signaling Technology, #13440) diluted 1:1000 in blocking buffer.[14][21] Also probe a separate membrane or strip the first one for a loading control (e.g., GAPDH, β-Actin).[18]
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[17]
-
Quantification: Use software like ImageJ to quantify band intensity, normalizing BRD4 levels to the loading control.[7]
Protocol 2: Cell Viability (ATP-Glo) Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cancer cells into a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.[19]
-
Drug Treatment: Treat cells with a serial dilution of this compound or other compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours).[7]
-
Reagent Preparation: Equilibrate the plate and the ATP-Glo reagent to room temperature.
-
Lysis and Luminescence: Add the ATP-Glo reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Signal Measurement: Shake the plate for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves using software like GraphPad Prism to calculate IC50 values.[7][17]
Protocol 3: Co-Immunoprecipitation (Co-IP) for BRD4 Interactions
This protocol is used to determine if BRD4 is physically interacting with another protein of interest.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 0.5-1.0% NP-40 or Triton X-100) with protease inhibitors.
-
Pre-clearing: Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Place the tube on a magnetic rack and collect the supernatant.[10]
-
Immunoprecipitation: Add a primary antibody specific to BRD4 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.[22]
-
Complex Capture: Add fresh Protein A/G magnetic beads to the lysate/antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis by Western Blot: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform Western Blotting as described in Protocol 1, but probe the membrane with an antibody against the suspected interacting protein. A band in the BRD4 IP lane (but not the IgG control lane) indicates an interaction.
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol measures the occupancy of BRD4 at a specific gene promoter (e.g., c-MYC).
-
Cross-linking: Treat cells with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[23]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[10]
-
Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Incubate a portion of the chromatin overnight at 4°C with a ChIP-grade BRD4 antibody.[2] Use a non-specific IgG as a negative control. Save a small aliquot of the chromatin as "input" control.
-
Complex Capture and Washing: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Purify the DNA from the IP, IgG, and input samples.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a specific region of a target gene promoter (e.g., the c-MYC promoter).[2]
-
Analysis: Analyze the qPCR data by calculating the percentage of input recovered in the BRD4 IP sample compared to the IgG control. A significant enrichment indicates BRD4 binding at that genomic location.
Section 5: Visual Guides
Below are diagrams illustrating key concepts in BRD4 inhibitor resistance.
Caption: Key mechanisms of acquired resistance to BRD4 inhibitors.
Caption: Strategies to overcome BRD4 inhibitor resistance.
Caption: Experimental workflow for investigating and overcoming resistance.
References
- 1. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromodomain inhibitor treatment leads to overexpression of multiple kinases in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genesandcancer.com [genesandcancer.com]
- 9. researchgate.net [researchgate.net]
- 10. BRD4 facilitates replication stress-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET inhibitor - Wikipedia [en.wikipedia.org]
- 14. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 20. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 21. BRD4 (E2A7X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 22. Interactome Rewiring Following Pharmacological Targeting of BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Brd4-IN-6 toxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brd4-IN-6, a potent and selective inhibitor of the Bromodomain and extraterminal domain (BET) family of proteins, with a particular focus on minimizing its toxicity in non-cancerous cells.
Disclaimer: "this compound" is used as a representative name for a potent BRD4 inhibitor. The data and protocols provided are based on published information for well-characterized BRD4 inhibitors, such as JQ1 and others. Researchers should always refer to the specific product datasheet for this compound for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the acetyl-lysine recognition pockets of the bromodomains of BET proteins, particularly BRD4.[1][2] This prevents BRD4 from binding to acetylated histones on chromatin, thereby displacing it from gene promoters and enhancers.[1] The primary consequence of this action is the disruption of transcriptional elongation, leading to the downregulation of key oncogenes like MYC, as well as other genes involved in cell cycle progression and proliferation.[1][3] BRD4 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to stimulate transcription.[4][5] By inhibiting BRD4, this compound effectively hinders this process.
Q2: What are the known toxicities of BRD4 inhibition in non-cancerous cells?
A2: Sustained inhibition of BRD4 can lead to on-target toxicities in normal, healthy tissues. Preclinical studies using potent BRD4 inhibitors or genetic knockdown of BRD4 have revealed several potential side effects. These include:
-
Gastrointestinal issues: Decreased cellular diversity and depletion of stem cells in the small intestine.[6][7][8]
-
Skin and hair abnormalities: Reversible epidermal hyperplasia (thickening of the skin) and alopecia (hair loss).[6][7][8]
-
Hematological effects: Depletion of T lymphocytes and hematopoietic stem cells has been observed with strong BRD4 suppression.[6]
-
General effects: Thrombocytopenia and dysfunctions of the digestive system have been noted in clinical trials of BET inhibitors.[8]
It is important to note that many of these toxicities have been found to be reversible upon cessation of treatment.[6][7]
Q3: How can I minimize the toxicity of this compound in my non-cancerous cell line experiments?
A3: Minimizing off-target effects and toxicity in non-cancerous cells is crucial for obtaining reliable experimental data. Here are some strategies:
-
Dose-response experiments: Determine the lowest effective concentration of this compound that achieves the desired biological effect in your cancer cell model while having minimal impact on non-cancerous control cells.
-
Time-course studies: Limit the duration of exposure to this compound to the minimum time required to observe the intended effect.
-
Use of appropriate controls: Always include a non-cancerous cell line relevant to the tissue of origin of your cancer cells to monitor for toxicity.
-
Selective delivery strategies: For in vivo studies, consider targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, to increase the concentration of this compound at the tumor site while minimizing systemic exposure. The use of stimuli-responsive hydrogels for localized delivery is also an emerging strategy.[9]
-
Combination therapies: Combining lower doses of this compound with other therapeutic agents may enhance anti-cancer efficacy while reducing the toxicity associated with high-dose monotherapy.[3][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in non-cancerous control cells | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC20 (concentration that inhibits 20% of cell growth) in your non-cancerous cells and use concentrations at or below this value for your experiments. |
| The incubation time is too long. | Conduct a time-course experiment to find the earliest time point at which the desired effect is observed in cancer cells and use this for subsequent experiments. | |
| The non-cancerous cell line is particularly sensitive to BRD4 inhibition. | If possible, use a different non-cancerous cell line from the same tissue of origin for comparison. | |
| Inconsistent results between experiments | This compound instability in culture medium. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Check the manufacturer's recommendations for storage and handling. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment. | |
| Loss of this compound efficacy over time | Development of cellular resistance. | This is a known phenomenon with BET inhibitors. Consider combination therapies or using BRD4 degraders (PROTACs) which may overcome some resistance mechanisms. |
| Incorrect storage of the compound. | Ensure this compound is stored at the recommended temperature and protected from light and moisture. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various BRD4 inhibitors in different cancer cell lines. This data can serve as a reference for designing experiments with this compound, though specific values for this compound will need to be determined empirically.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| I-BET151 | Jeko-1 | Mantle Cell Lymphoma | 15.6 |
| I-BET151 | JVM-2 | Mantle Cell Lymphoma | 3.6 |
| I-BET151 | MINO | Mantle Cell Lymphoma | 2.6 |
| I-BET151 | Z138 | Mantle Cell Lymphoma | 3.0 |
| INCB054329 | Various | AML and Lymphoma | < 200 |
| Compound 35 | MV4-11 | Acute Myeloid Leukemia | 26 |
| Compound 35 | MOLM-13 | Acute Myeloid Leukemia | 53 |
| dBET6 | Various | Solid Tumors | 1 - 500 |
| JQ1 | Various | Solid Tumors | 500 - 5000 |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.
Materials:
-
Cancerous and non-cancerous cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the no-treatment control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for BRD4 Target Gene Expression
This protocol is to assess the effect of this compound on the protein levels of BRD4 target genes, such as c-MYC.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH).
Visualizations
Caption: BRD4 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy and toxicity.
References
- 1. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Generation of a Cellular Reporter for Functional BRD4 Inhibition [en.bio-protocol.org]
- 7. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 9. mdpi.com [mdpi.com]
Brd4-IN-6 inconsistent results between experimental batches
Welcome to the technical support center for Brd4-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in experimental settings.
Troubleshooting Guide: Inconsistent Results Between Experimental Batches
Inconsistent results with this compound across different experimental batches can be a significant challenge. This guide provides a structured approach to identifying and resolving potential sources of variability.
Question: We are observing significant variability in the efficacy of this compound between different lots we've purchased. What are the potential causes and how can we troubleshoot this?
Answer:
Batch-to-batch variability of small molecule inhibitors like this compound can stem from several factors, ranging from the chemical properties of the compound to experimental procedures. Below is a step-by-step guide to help you identify the root cause of the inconsistency.
Step 1: Verify Compound Identity, Purity, and Handling
The first step is to ensure the integrity of the this compound compound itself.
-
Purity and Identity:
-
Recommendation: If possible, obtain a Certificate of Analysis (CoA) for each batch from the supplier. This document should provide details on the purity of the compound (typically determined by HPLC) and confirmation of its identity (e.g., by mass spectrometry or NMR).
-
Action: Compare the CoAs of the different batches. Look for significant differences in purity levels or the presence of unknown peaks which might indicate impurities. Even minor impurities can sometimes have off-target effects or interfere with the primary compound's activity.
-
-
Solubility and Stock Solution Preparation:
-
Recommendation: this compound is typically soluble in DMSO. However, solubility can be affected by the purity and polymorphic form of the compound.
-
Action: Ensure that the compound is fully dissolved when preparing your stock solution. After dissolving, centrifuge the solution at high speed to pellet any undissolved particles and use the supernatant. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles, as this can lead to compound degradation or precipitation.
-
-
Storage and Stability:
-
Recommendation: Store the solid compound and stock solutions as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture).
-
Action: Review your storage procedures. If there's any suspicion of improper storage, it is best to use a fresh, unopened vial of the compound.
-
Step 2: Standardize Experimental Protocols
Even with a consistent compound, minor variations in experimental procedures can lead to significant differences in results.
-
Cell-Based Assays:
-
Recommendation: Cell health, passage number, and seeding density can all impact the cellular response to a drug.
-
Action:
-
Use cells within a consistent, low passage number range for all experiments.
-
Ensure consistent cell seeding densities and growth conditions (media, serum concentration, temperature, CO2 levels).
-
Perform regular mycoplasma testing.
-
-
-
Assay-Specific Parameters:
-
Recommendation: For any given assay (e.g., Western blot, qPCR, cell viability), ensure all parameters are kept constant.
-
Action:
-
Treatment time and concentration: Use a consistent treatment duration and a fresh dilution of this compound from a validated stock solution for each experiment.
-
Reagent consistency: Use the same lots of key reagents (e.g., antibodies, primers, cell culture media) for the experiments you are comparing.
-
-
Step 3: Perform a Head-to-Head Comparison of Batches
To definitively determine if the batch is the source of variability, perform a direct comparison.
-
Recommendation: Design a controlled experiment to test the activity of the different batches of this compound simultaneously.
-
Action:
-
Run a dose-response curve for each batch in the same experiment, using the same cell line and assay conditions.
-
Calculate the IC50 (or other relevant metric) for each batch. A significant difference in IC50 values would strongly suggest a difference in the potency of the batches.
-
Below is an example of how to present the data from such a comparison:
| Parameter | Batch A | Batch B (Suspected Issue) |
| Purity (from CoA) | >99% | >98% |
| IC50 (Cell Viability) | 150 nM | 500 nM |
| MYC mRNA reduction (at 200nM) | 75% | 30% |
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting inconsistent results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, particularly at enhancers and promoters of key genes involved in cell proliferation and cancer, such as MYC. By binding to the bromodomains of BRD4, this compound prevents BRD4 from associating with chromatin, thereby inhibiting the transcription of these target genes.
The signaling pathway can be visualized as follows:
Q2: What are the recommended storage and handling conditions for this compound?
A2:
-
Solid Form: Store at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Aliquot and store at -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and ensure the compound is fully redissolved.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system. A typical starting range for a dose-response curve could be from 10 nM to 10 µM.
Q4: How can I confirm that this compound is active in my cells?
A4: A common method to verify the activity of a BRD4 inhibitor is to measure the downstream effects on a known target gene, such as MYC.
-
Quantitative PCR (qPCR): Treat your cells with this compound for a short period (e.g., 6-24 hours) and measure the mRNA levels of MYC. A potent BRD4 inhibitor should cause a significant dose-dependent decrease in MYC expression.
-
Western Blot: At a later time point (e.g., 24-48 hours), you can assess the levels of MYC protein.
Experimental Protocols
General Workflow for Testing this compound Activity
The following diagram outlines a general experimental workflow for validating the activity of a new batch of this compound.
Detailed Protocol: qPCR for MYC Gene Expression
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a vehicle control (e.g., DMSO) and a range of this compound concentrations (e.g., 50 nM, 100 nM, 200 nM, 500 nM) for 6 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.
Example Data:
| Treatment | Relative MYC mRNA Expression (Fold Change) |
| Vehicle (DMSO) | 1.0 |
| This compound (50 nM) | 0.6 |
| This compound (100 nM) | 0.4 |
| This compound (200 nM) | 0.25 |
| This compound (500 nM) | 0.1 |
This technical support guide provides a starting point for addressing issues of inconsistent results with this compound. For further assistance, please contact your compound supplier with the batch numbers and a summary of your troubleshooting steps.
Refining Brd4-IN-6 treatment duration for optimal gene repression
Disclaimer: The following information is based on the established knowledge of BRD4 inhibitors, primarily the well-characterized compound JQ1. While Brd4-IN-6 is a known BRD4 inhibitor, specific quantitative data and optimized protocols for this compound are not widely available in the public domain. Researchers should use the following guidelines as a starting point and perform their own optimization experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, a key step in the recruitment of transcriptional machinery to activate gene expression.[3][4] By competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound displaces BRD4 from chromatin, leading to the suppression of target gene transcription.[2] A primary and well-documented target of BRD4 inhibition is the proto-oncogene MYC.[5][6]
Q2: What is the optimal concentration and treatment duration for this compound to achieve maximal gene repression?
A2: The optimal concentration and duration of this compound treatment are cell-type dependent and should be determined empirically. For many BRD4 inhibitors like JQ1, effective concentrations for cell-based assays are typically in the nanomolar to low micromolar range.[5] Time-course experiments are crucial. Maximal repression of some target genes, such as MYC, can often be observed within hours of treatment, while effects on other genes and downstream cellular phenotypes like apoptosis or cell cycle arrest may require longer incubation periods (24-72 hours).[6][7] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and gene of interest.
Q3: Is the inhibitory effect of this compound reversible?
A3: Yes, the effects of small molecule BRD4 inhibitors like JQ1 are generally reversible.[1] Washout experiments, where the inhibitor is removed from the cell culture medium, can be performed to assess the kinetics of target gene re-expression. The rate of reversal will depend on the specific binding kinetics of this compound and the cellular context.
Q4: What are the expected downstream effects of this compound treatment?
A4: The downstream effects of BRD4 inhibition are pleiotropic and cell-context specific. Common effects include:
-
Gene Expression Changes: Repression of key oncogenes like MYC and its target genes.[5][6] It can also lead to the upregulation of certain genes.
-
Cell Cycle Arrest: Inhibition of BRD4 often leads to G1 cell cycle arrest.[8]
-
Induction of Apoptosis: Prolonged treatment can induce programmed cell death in sensitive cell lines.
-
Cellular Differentiation: In some cancer models, BRD4 inhibition can promote cellular differentiation.[7]
-
Modulation of Signaling Pathways: BRD4 inhibition can impact various signaling pathways, including those related to cell proliferation, survival, and inflammation.[7][9]
Q5: Are there known off-target effects of this compound?
A5: While this compound is designed to be a BRD4 inhibitor, like most small molecules, the potential for off-target effects exists. It is important to include appropriate controls in your experiments, such as using multiple BRD4 inhibitors with different chemical scaffolds or using genetic approaches like siRNA or CRISPR to validate that the observed phenotype is due to BRD4 inhibition.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or weak repression of target gene (e.g., MYC) | Suboptimal inhibitor concentration. | Perform a dose-response curve to determine the IC50 for MYC repression in your cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the time point of maximal repression. | |
| Poor inhibitor stability or solubility. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure the final DMSO concentration in your cell culture medium is low (<0.1%) and consistent across all conditions. | |
| Cell line is resistant to BRD4 inhibition. | Some cell lines are inherently resistant. Confirm BRD4 expression in your cell line. Consider testing other BRD4 inhibitors or using a different cell model. | |
| High cellular toxicity observed at effective concentrations | Inhibitor concentration is too high. | Use the lowest effective concentration determined from your dose-response experiments. |
| Prolonged treatment duration. | Reduce the treatment duration if shorter incubation times are sufficient to observe the desired effect on gene expression. | |
| Off-target effects. | Validate findings with a second BRD4 inhibitor or with a genetic approach (siRNA/CRISPR). | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and media conditions. |
| Inhibitor degradation. | Aliquot and store the this compound stock solution at -80°C to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Variability in experimental procedures. | Ensure consistent timing of treatments and harvesting, and use standardized protocols for RNA/protein extraction and analysis. | |
| Difficulty in interpreting washout experiment results | Incomplete washout of the inhibitor. | Increase the number of washes with fresh, inhibitor-free media. |
| Slow off-rate of the inhibitor. | The reversal of inhibition may be slow depending on the binding kinetics of this compound. Extend the time course of the washout experiment. | |
| Irreversible downstream effects. | Even if the direct inhibition of BRD4 is reversible, some downstream cellular processes (e.g., commitment to apoptosis) may be irreversible. |
Quantitative Data Summary for BRD4 Inhibitors
Note: This data is for the well-characterized BRD4 inhibitor JQ1 and should be used as a reference for designing experiments with this compound.
| Parameter | JQ1 | Reference |
| BRD4(BD1) Binding Affinity (Kd) | ~50 nM | [10] |
| Cellular IC50 (Various Cancer Cell Lines) | 50 - 500 nM | [5][6] |
| Time to MYC Repression | 1 - 6 hours | [6] |
| Time to Apoptosis Induction | 24 - 72 hours | [7] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest (typically 50-70% confluency).
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Harvesting and Analysis:
-
For gene expression analysis, harvest cells and extract total RNA for RT-qPCR analysis of a known BRD4 target gene like MYC.
-
For cell viability analysis, perform an MTS or similar assay.
-
-
Data Analysis: Plot the percentage of gene repression or cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Time-Course of Gene Repression
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat cells with a fixed, effective concentration of this compound (determined from Protocol 1) or a vehicle control (DMSO).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Extract RNA from each time point and perform RT-qPCR to quantify the expression of the target gene.
-
Data Analysis: Plot the relative gene expression against time to observe the kinetics of repression.
Protocol 3: Washout Experiment for Reversibility
-
Cell Seeding and Treatment: Plate cells and treat with an effective concentration of this compound for a duration sufficient to achieve significant gene repression (e.g., 8 hours).
-
Washout:
-
At the end of the treatment period, harvest a set of cells (T=0 washout).
-
For the remaining cells, aspirate the inhibitor-containing medium.
-
Wash the cells twice with pre-warmed, sterile PBS.
-
Add fresh, pre-warmed, inhibitor-free medium.
-
-
Time Points: Harvest cells at various time points after the washout (e.g., 2, 4, 8, 12, 24 hours).
-
Analysis: Extract RNA from all time points (including the T=0 washout and a vehicle-treated control) and perform RT-qPCR for the target gene.
-
Data Analysis: Plot the relative gene expression against time after washout to assess the recovery of gene expression.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Treatment.
Caption: Troubleshooting Logic for Gene Repression Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. BRD4 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of BRD4 inhibits human hepatocellular carcinoma by repressing MYC and enhancing BIM expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4-Regulated Molecular Targets in Mantle Cell Lymphoma: Insights into Targeted Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Addressing Brd4-IN-6 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues with Brd4-IN-6 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue, often stemming from the compound's low aqueous solubility.[1][2][3] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture media, the compound's concentration may exceed its solubility limit, causing it to come out of solution and form a precipitate. This can be influenced by factors such as the final concentration of the compound, the percentage of the organic solvent in the final solution, the composition of the media (e.g., serum content), temperature, and pH.[3]
Q2: What is the maximum recommended concentration of DMSO in cell culture media?
A2: While DMSO is a common solvent for dissolving small molecules, it can be toxic to cells at higher concentrations. Generally, it is recommended to keep the final concentration of DMSO in the cell culture media at or below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects. The exact tolerance can vary depending on the cell line.
Q3: Can the presence of serum in the media affect the solubility of this compound?
A3: Yes, serum components, particularly proteins like albumin, can either enhance or reduce the solubility of small molecules. Proteins can bind to the compound, which may help to keep it in solution. However, in some cases, interactions with serum proteins can also lead to aggregation and precipitation. The effect of serum on the solubility of a specific compound like this compound should be determined empirically.
Q4: How can I visually confirm that the observed particles are indeed precipitated this compound?
A4: Visual confirmation under a microscope is the first step. Precipitate often appears as crystalline structures, amorphous particles, or an oily film. To confirm that the precipitate is the compound, you can prepare a cell-free control plate with the same concentration of this compound in media. Observing the formation of precipitate in the absence of cells confirms that it is not a cell-related artifact. More advanced methods, such as dynamic light scattering or analytical techniques like HPLC on the supernatant after centrifugation, can be used to quantify the amount of soluble compound.
Troubleshooting Guide: Resolving this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve issues of this compound precipitation in your cell culture experiments.
Step 1: Optimize the Working Concentration and Solvent Addition
The initial and most straightforward approach is to adjust the final concentration of this compound and the method of its addition to the media.
-
Lower the Final Concentration: Test a range of lower concentrations of this compound to find the highest concentration that remains soluble.
-
Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to a large volume of media, perform serial dilutions in media to gradually lower the concentration.
-
Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
-
Mixing Technique: When adding the compound to the media, vortex or pipette vigorously to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.
Step 2: Evaluate and Adjust the Solvent System
If optimizing the concentration is not sufficient, the solvent system can be modified.
-
Reduce DMSO Concentration: Prepare a lower concentration stock of this compound in DMSO so that a larger volume is added to the media, ensuring the final DMSO concentration remains low.
-
Alternative Solvents: While DMSO is common, other solvents or co-solvent systems could be explored. However, the toxicity of any new solvent on your specific cell line must be carefully evaluated.
-
Solubilizing Excipients: For poorly soluble compounds, formulation strategies may be necessary.[4][5] This can include the use of surfactants or cyclodextrins to improve solubility.[1][5] The compatibility of these excipients with your cell culture system must be verified.
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | ≤ 0.5% (ideally < 0.1%) | Minimize cytotoxicity. |
| This compound Stock Concentration | Prepare a lower concentration stock | Allows for a larger volume to be added, reducing final DMSO %. |
| Solubilizing Agents | Consider surfactants (e.g., Poloxamer 188) or cyclodextrins | Can enhance the aqueous solubility of poorly soluble compounds.[1][4] |
Step 3: Assess Media Components
The composition of the cell culture media can significantly impact compound solubility.
-
Serum Percentage: Test different serum concentrations (e.g., 5%, 10%, 20% FBS). As mentioned, serum proteins can sometimes aid in solubilization.
-
Serum-Free Media: If working with serum-free media, the lack of proteins may reduce the solubility of hydrophobic compounds. In this case, the addition of a carrier protein like bovine serum albumin (BSA) could be beneficial.
Step 4: Experimental Protocol for Determining Apparent Solubility
This protocol provides a method to determine the practical solubility limit of this compound in your specific cell culture media.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock solution in your chosen cell culture media (e.g., DMEM + 10% FBS) to achieve a range of final compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.5%).
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 24 hours).
-
Visually inspect each concentration for signs of precipitation using a light microscope.
-
(Optional) Quantify the soluble fraction: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the soluble compound using an appropriate analytical method (e.g., HPLC, LC-MS).
-
Determine the highest concentration that remains in solution, which is the apparent solubility under your experimental conditions.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Compound Precipitation
Caption: A logical workflow for troubleshooting small molecule precipitation in cell culture.
Simplified BRD4 Signaling Pathway
Caption: The role of BRD4 in transcriptional activation and its inhibition by this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
Validation & Comparative
A Comparative Analysis of the Selectivity Profile of Brd4-IN-6 and Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of the novel BET (Bromodomain and Extra-Terminal domain) inhibitor, Brd4-IN-6, against other well-characterized BET inhibitors such as JQ1, OTX-015 (Birabresib), and I-BET762 (Molibresib). Due to the limited publicly available data on the specific selectivity of this compound, this comparison focuses on the established profiles of prominent BET inhibitors to provide a framework for evaluating novel compounds in this class.
Introduction to BET Inhibitors and Selectivity
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They contain two conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails.[2] This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key oncogenes like c-MYC and pro-inflammatory genes regulated by NF-κB.[3][4]
Small molecule inhibitors that target these bromodomains have emerged as promising therapeutic agents in oncology and inflammatory diseases. The selectivity of these inhibitors is a critical parameter, defining their therapeutic window and potential off-target effects. Selectivity can be considered at multiple levels:
-
Intra-BET selectivity: Differential affinity for the bromodomains of BRD2, BRD3, and BRD4.
-
Intra-protein selectivity: Differential affinity for the BD1 and BD2 domains within a single BET protein.
-
Extra-BET selectivity: Selectivity against bromodomains of other protein families.
Most first-generation BET inhibitors, including JQ1 and OTX-015, are considered pan-BET inhibitors, exhibiting similar affinity for all BET family members.[5][6] More recent efforts have focused on developing inhibitors with selectivity for specific BET proteins or individual bromodomains to potentially improve efficacy and reduce toxicity.[6]
Quantitative Selectivity Profiles
The following tables summarize the inhibitory potency (IC50) and binding affinity (Kd) of JQ1, OTX-015, and I-BET762 against various bromodomains. This data, gathered from multiple studies, provides a benchmark for assessing the selectivity of new chemical entities like this compound.
A Note on this compound: this compound is identified as a BRD4 inhibitor with a pyrrolopyridinone scaffold, extracted from patent CN107721975A.[7] However, to date, detailed quantitative data on its selectivity profile against a panel of bromodomains is not publicly available. The subsequent data on established inhibitors serves as a reference for the expected characterization of such a compound.
Table 1: Inhibitory Potency (IC50) of BET Inhibitors against BET Bromodomains (nM)
| Inhibitor | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | |
| (+)-JQ1 | 76.9 (BD1), 32.6 (BD2) | Data not available | 77 (BD1), 33 (BD2) | [8][9][10] |
| OTX-015 | 112 (pan) | 101 (pan) | 92 (pan) | [11][12] |
| I-BET762 | Data not available | Data not available | ~35 (pan) | [13] |
Table 2: Binding Affinity (Kd) of BET Inhibitors for BET Bromodomains (nM)
| Inhibitor | BRD2 (BD1/BD2) | BRD3 (BD1/BD2) | BRD4 (BD1/BD2) | BRDT (BD1) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| (+)-JQ1 | 128 (BD1) | 59.5 (BD1), 82 (BD2) | 49 (BD1), 90.1 (BD2) | 190 | [8][10] |
| OTX-015 | Data not available | Data not available | Data not available | Data not available | |
| I-BET762 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Selectivity Profiling
The determination of a BET inhibitor's selectivity profile relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for three commonly employed techniques.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen is a bead-based, non-radioactive, homogeneous assay that measures the interaction between two molecules.[14] In the context of BET inhibitors, it is used to quantify the disruption of the interaction between a bromodomain and an acetylated histone peptide.[14][15] The assay utilizes donor and acceptor beads that are brought into close proximity when the bromodomain binds to the histone peptide. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission. An inhibitor that disrupts this interaction will separate the beads, leading to a decrease in the luminescent signal.[14]
Experimental Workflow:
Caption: AlphaScreen experimental workflow for BET inhibitor screening.
Detailed Protocol:
-
Reagent Preparation: All reagents are typically diluted in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[16] A biotinylated histone H4 peptide acetylated at multiple lysine residues is used as the substrate. The recombinant bromodomain protein is expressed with a tag, such as a polyhistidine tag.
-
Assay Plate Preparation: The assay is performed in a low-volume 384-well plate. The test compound (inhibitor) is serially diluted and added to the wells.
-
Incubation: The His-tagged bromodomain protein and the biotinylated histone peptide are added to the wells containing the inhibitor and incubated to allow for binding to reach equilibrium.
-
Bead Addition: A mixture of streptavidin-coated donor beads and nickel-chelate acceptor beads is added to the wells. The streptavidin beads bind to the biotinylated histone peptide, and the nickel-chelate beads bind to the His-tagged bromodomain.
-
Signal Detection: After another incubation period in the dark, the plate is read on an AlphaScreen-compatible microplate reader. The resulting signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.[17]
BROMOscan™
Principle: BROMOscan is a competitive binding assay used to determine the dissociation constants (Kd) of compounds for a large panel of bromodomains.[18] The assay involves a DNA-tagged bromodomain, an immobilized ligand, and the test compound. The amount of bromodomain bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A compound that binds to the bromodomain will prevent it from binding to the immobilized ligand, resulting in a reduced qPCR signal.[18][19]
Experimental Workflow:
Caption: BROMOscan experimental workflow for determining inhibitor affinity.
Detailed Protocol:
-
Assay Setup: The assay is typically performed by a specialized service provider (e.g., Eurofins DiscoverX).
-
Competitive Binding: The test compound is incubated with a DNA-tagged bromodomain protein.
-
Capture: This mixture is then added to a solid support (e.g., beads) that is coated with an immobilized ligand that binds to the bromodomain.
-
Washing and Elution: Unbound protein is washed away, and the bound bromodomain is then eluted.
-
Quantification: The amount of eluted bromodomain is quantified by qPCR using primers specific for the DNA tag. The signal is compared to a DMSO control to determine the percentage of inhibition.
-
Data Analysis: Dissociation constants (Kd) are calculated by fitting the dose-response data to a standard binding isotherm model.[18]
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a label-free, in-solution technique that directly measures the heat change associated with a binding event.[20] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[21] In a typical experiment, a solution of the inhibitor is titrated into a solution of the bromodomain protein, and the heat released or absorbed is measured.[22]
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Detailed Protocol:
-
Sample Preparation: Highly purified bromodomain protein and the inhibitor are prepared in an identical, well-buffered solution to minimize heats of dilution.
-
Instrument Setup: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. The system is allowed to equilibrate to a constant temperature.
-
Titration: A series of small injections of the inhibitor are made into the protein solution. The heat change after each injection is measured by the instrument.
-
Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[23]
Downstream Signaling Pathways Affected by BET Inhibition
BET inhibitors exert their cellular effects by displacing BET proteins from chromatin, leading to the downregulation of key target genes. Two of the most well-documented downstream pathways affected are the c-MYC and NF-κB signaling pathways.
c-MYC Pathway
The c-MYC oncogene is a critical regulator of cell proliferation, growth, and apoptosis. Its expression is frequently dysregulated in cancer. BRD4 plays a key role in the transcriptional activation of c-MYC. By inhibiting BRD4, BET inhibitors lead to a rapid downregulation of c-MYC expression, which is a primary mechanism of their anti-cancer activity.[4]
NF-κB Pathway
The NF-κB pathway is a central regulator of the inflammatory response and is also implicated in cancer cell survival. BRD4 can interact with the acetylated RelA subunit of NF-κB, promoting the transcription of NF-κB target genes.[3] BET inhibitors can disrupt this interaction, leading to the suppression of pro-inflammatory cytokine production and reduced NF-κB-mediated cell survival signals.[24]
Caption: Simplified signaling pathway illustrating the mechanism of action of BET inhibitors.
Conclusion
The selectivity profile of a BET inhibitor is a key determinant of its therapeutic potential. While pan-BET inhibitors like JQ1 and OTX-015 have demonstrated significant preclinical and clinical activity, the field is evolving towards the development of more selective agents to potentially mitigate on-target toxicities. The comprehensive characterization of new chemical entities, such as this compound, using a combination of assays like AlphaScreen, BROMOscan, and ITC is essential. This will not only elucidate their specific binding properties but also aid in the rational design of next-generation BET inhibitors with improved therapeutic indices. Further disclosure of the selectivity data for this compound will be crucial for its comparative evaluation within the landscape of BET-targeting therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. BRD4 - Wikipedia [en.wikipedia.org]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 11. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 20. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tainstruments.com [tainstruments.com]
- 24. researchgate.net [researchgate.net]
BRD4 Inhibition vs. Standard-of-Care in Oncology: A Comparative Analysis
A detailed examination of the preclinical efficacy of the BRD4 inhibitor, AZD5153, in comparison to the established standard-of-care therapy, fulvestrant in combination with palbociclib, for the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer.
Due to the absence of publicly available data on a compound referred to as "Brd4-IN-6," this guide will focus on a well-characterized and clinically evaluated BRD4 inhibitor, AZD5153, as a representative of this therapeutic class. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison based on available preclinical and clinical data.
Executive Summary
Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, have emerged as promising therapeutic targets in oncology.[1] BRD4 plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making its inhibition a compelling strategy for cancer treatment.[2] AZD5153 is a potent and selective bivalent inhibitor of BRD4, demonstrating anti-tumor activity in various preclinical cancer models.[2][3] This guide compares the preclinical efficacy of AZD5153 with the clinical efficacy of the current standard-of-care for HR+/HER2- advanced or metastatic breast cancer: the combination of fulvestrant, a selective estrogen receptor degrader (SERD), and palbociclib, a CDK4/6 inhibitor.[1]
Data Presentation
Table 1: Preclinical Efficacy of AZD5153 in Cancer Models
| Cancer Type | Model | Treatment | Efficacy Metric | Value | Reference |
| Breast Cancer | Xenograft | AZD5153 | Tumor Growth Inhibition | Data not publicly available in detail, but preclinical activity is confirmed. | [2][3] |
| Ovarian Cancer | Preclinical Models | AZD5153 | Sensitizes to anti-PD-L1 therapy | Qualitative | [3] |
| Pancreatic Cancer | Patient with Metastatic Disease | AZD5153 + Olaparib | Partial Response | Lasted 4.2 months | [3][4] |
| Solid Tumors & Lymphoma | Human Patients (Phase 1) | AZD5153 Monotherapy | Recommended Phase 2 Dose | 30 mg QD or 15 mg BID | [3][4] |
Table 2: Clinical Efficacy of Fulvestrant and Palbociclib in HR+/HER2- Advanced Breast Cancer
| Trial Name | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
| PARSIFAL (NCT02491983) | Fulvestrant + Palbociclib | 27.9 months | 3-year rate: 79.4% | 46.5% | [5] |
| PALOMA-3 | Fulvestrant + Palbociclib | Not explicitly stated in provided text | 34.9 months | Not explicitly stated in provided text | [6] |
| FUTURE trial (Group B) | Fulvestrant + Palbociclib (after fulvestrant monotherapy) | 9.4 months | Data not mature | Not explicitly stated in provided text | [7] |
| FLIPPER | Fulvestrant + Palbociclib | 31.8 months | Data not mature | Not explicitly stated in provided text | [8] |
| Real-world study | Palbociclib + Fulvestrant | 7.43 months | 24.70 months | Not explicitly stated in provided text | [9] |
Mechanism of Action
BRD4 inhibitors, such as AZD5153, function by competitively binding to the bromodomains of the BRD4 protein. This prevents BRD4 from binding to acetylated histones on chromatin, thereby disrupting the transcription of key oncogenes like MYC. The downregulation of these genes leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of Action of BRD4 Inhibitors.
Experimental Protocols
AZD5153 Preclinical and Clinical Evaluation
-
Preclinical In Vivo Studies: While specific details of the breast cancer xenograft models for AZD5153 are not publicly available, typical protocols involve the implantation of human breast cancer cell lines into immunocompromised mice. Once tumors are established, mice are treated with the investigational drug (e.g., AZD5153) or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.[2][3]
-
Phase 1 Clinical Trial (NCT03205176): This first-in-human study enrolled adult patients with relapsed/refractory solid tumors or lymphoma. Patients received escalating doses of oral AZD5153 once or twice daily in 21-day cycles. The primary objectives were to assess safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3][4]
Fulvestrant and Palbociclib Clinical Trials
-
PARSIFAL Trial (NCT02491983): This was a randomized, multicenter, open-label, phase 2 study. Eligible patients were postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior therapy for advanced disease. Patients were randomized to receive either fulvestrant (500 mg intramuscularly on days 1, 15, and 29, then every 28 days) plus palbociclib (125 mg orally once daily for 21 days, followed by 7 days off) or letrozole plus palbociclib.[5]
-
PALOMA-3 Trial: This was a double-blind, placebo-controlled, phase 3 trial. Patients with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy were randomized to receive fulvestrant plus palbociclib or fulvestrant plus placebo.[6]
-
FUTURE Trial: This was a Japanese, multicenter, two-group, non-randomized, open-label, phase 2 trial. Patients with HR+/HER2- advanced breast cancer who had progressed on fulvestrant monotherapy were enrolled in group B to receive fulvestrant plus palbociclib.[7]
Caption: Typical Preclinical and Clinical Trial Workflow.
Discussion and Conclusion
The development of BRD4 inhibitors like AZD5153 represents a promising targeted approach for various cancers. Preclinical data suggests its potential as a monotherapy and in combination with other agents.[3] The completed Phase 1 trial provides initial safety data in humans, paving the way for further clinical investigation.[4]
The combination of fulvestrant and palbociclib has significantly improved outcomes for patients with HR+/HER2- advanced breast cancer, establishing itself as a standard of care.[5][6] Clinical trial data consistently demonstrates a significant benefit in progression-free survival.[5][8]
A direct comparison of the efficacy of AZD5153 and fulvestrant/palbociclib is not yet possible due to the early stage of AZD5153's clinical development. Future head-to-head clinical trials will be necessary to definitively determine the comparative efficacy of BRD4 inhibitors against current standard-of-care therapies in specific cancer types and patient populations. The distinct mechanisms of action of these two therapeutic strategies also suggest potential for future combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Palbociclib and Fulvestrant Improve Advanced Breast Cancer Survival Rates | Docwire News [docwirenews.com]
- 7. Fulvestrant plus palbociclib in advanced or metastatic hormone receptor-positive/human epidermal growth factor receptor 2-negative breast cancer after fulvestrant monotherapy: Japan Breast Cancer Research Group-M07 (FUTURE trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary Results from a Phase 2 Trial of Fulvestrant/Palbociclib as First-Line Therapy in Postmenopausal Women with Hormone Receptor–Positive, HER2-Negative Endocrine-Sensitive Advanced Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 9. Real-world effectiveness of palbociclib plus fulvestrant in advanced breast cancer: Results from a population-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BRD4 Inhibitors Across Diverse Cancer Types
A comprehensive guide for researchers and drug development professionals on the cross-validated activity of prominent BRD4 inhibitors, featuring supporting experimental data and detailed protocols.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression in cancer.[1][2] BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[1][3] Inhibition of BRD4 has shown significant therapeutic promise in a variety of malignancies, leading to the development of numerous small molecule inhibitors.[2][4] This guide provides a comparative analysis of four prominent BRD4 inhibitors: JQ1, I-BET762 (Molibresib), OTX015 (Birabresib), and AZD5153, summarizing their activity across different cancer types.
Comparative Activity of BRD4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50), growth inhibition (GI50), or effective concentration (EC50) values for JQ1, I-BET762, OTX015, and AZD5153 in a panel of cancer cell lines. This data, compiled from various preclinical studies, highlights the differential sensitivity of cancer cells to these inhibitors.
| Cancer Type | Cell Line | JQ1 (nM) | I-BET762 (nM) | OTX015 (nM) | AZD5153 (nM) |
| Leukemia | MV4-11 (AML) | - | - | 20[5] | - |
| MOLM-13 (AML) | - | - | 66[5] | - | |
| K562 (CML) | >2000[5] | - | Resistant | - | |
| HEL (AML) | - | - | Submicromolar IC50 | - | |
| KASUMI-1 (AML) | - | - | Submicromolar IC50 | - | |
| JURKAT (ALL) | - | - | Submicromolar IC50 | - | |
| Multiple Myeloma | MM.1S | - | - | - | - |
| KMS-34 | 68 | - | - | - | |
| LR5 | 98 | - | - | - | |
| Lung Cancer | A549 (NSCLC) | Sensitive (IC50 < 5µM) | - | - | - |
| H460 (Large Cell) | Sensitive (IC50 < 5µM) | - | - | - | |
| Prostate Cancer | LNCaP | - | gIC50 ~1µM | IC50 >5µM[6] | - |
| DU145 | - | gIC50 >10µM | IC50 >5µM[6] | - | |
| PC3 | - | gIC50 >10µM | IC50 >5µM[6] | - | |
| Hepatocellular Carcinoma | Huh7 | Comparable to AZD5153 | - | - | Lowest IC50 |
| PLC/PRF/5 | Comparable to AZD5153 | - | - | Highest IC50 | |
| HepG2 | Comparable to AZD5153 | - | - | Intermediate IC50 | |
| Colorectal Cancer | HCT116 | - | - | - | Micromolar IC50 |
| LoVo | - | - | - | Micromolar IC50 | |
| Sarcoma | Rh4 (RMS) | IC50 < 1µM | - | - | - |
| Rh41 (RMS) | IC50 < 1µM | - | - | - | |
| Rh18 (RMS) | IC50 > 10µM | - | - | - | |
| Rh30 (RMS) | IC50 > 10µM | - | - | - | |
| EW-8 (Ewing Sarcoma) | IC50 > 5µM | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of BRD4 inhibitors are provided below.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7][8][9][10]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Filter-sterilize the solution and store it protected from light at -20°C.
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BRD4 inhibitor for the desired time period (e.g., 72 hours).
-
Following treatment, add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay [6][11][12][13][14]
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting the bottle.
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with the BRD4 inhibitor as described for the MTT assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry [15][16][17][18]
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagent Preparation:
-
Prepare 1X Annexin V binding buffer by diluting a 10X stock with distilled water.
-
Use fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a stock solution of Propidium Iodide.
-
-
Procedure:
-
Harvest the cells after treatment with the BRD4 inhibitor, including both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the BRD4 signaling pathway and a typical workflow for evaluating BRD4 inhibitors.
Caption: BRD4 binds to acetylated histones, recruiting P-TEFb to promote transcription of oncogenes.
Caption: A typical workflow for assessing the in vitro efficacy of a BRD4 inhibitor.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
A Comparative Analysis: BRD4-Selective Inhibition vs. Pan-BET Inhibition
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. This guide provides a comparative analysis of a BRD4-selective inhibitor versus pan-BET inhibitors, which target multiple members of the BET family (BRD2, BRD3, BRD4, and BRDT).
While this analysis was initially intended to focus on the specific compound Brd4-IN-6, a BRD4 inhibitor identified in patent literature (CN107721975A), the lack of publicly available experimental data for this specific molecule necessitates a broader comparison. Therefore, this guide will use a well-characterized, potent, and selective BRD4 inhibitor, AZD5153, as a representative example for comparison against the widely studied pan-BET inhibitors, JQ1 and OTX015.
Mechanism of Action: A Tale of Specificity
Pan-BET inhibitors, such as JQ1 and OTX015, function by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of all BET family members.[1][2] This broad inhibition disrupts the interaction of BET proteins with acetylated histones and transcription factors, leading to the downregulation of key oncogenes like MYC.[3]
In contrast, BRD4-selective inhibitors like AZD5153 are designed to preferentially bind to the bromodomains of BRD4.[4][5] AZD5153 is a bivalent inhibitor, meaning it can simultaneously engage both bromodomains within a single BRD4 protein, leading to enhanced potency and selectivity.[4][5] This targeted approach aims to achieve therapeutic efficacy while potentially mitigating off-target effects associated with the inhibition of other BET family members.
Signaling Pathway: The Central Role of BRD4
The primary mechanism through which both pan-BET and BRD4-selective inhibitors exert their anti-cancer effects is by disrupting BRD4-dependent transcriptional programs. BRD4 acts as a critical co-activator for a host of transcription factors, including c-Myc, which is a master regulator of cell proliferation, growth, and metabolism. By displacing BRD4 from chromatin, these inhibitors effectively suppress the expression of MYC and its downstream targets, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[3] Additionally, BRD4 is involved in the regulation of other cancer-relevant pathways, including the NF-κB signaling cascade, which plays a key role in inflammation and cell survival.[6]
Caption: BET Signaling Pathway Inhibition.
Performance Data: A Comparative Look at Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) for the representative BRD4-selective inhibitor AZD5153 and the pan-BET inhibitors JQ1 and OTX015 in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values Against BRD4
| Inhibitor | Target | IC50 (nM) | Citation(s) |
| AZD5153 | Full-length BRD4 | 5 | [5] |
| JQ1 | BRD4 (BD1) | 77 | [7] |
| BRD4 (BD2) | 33 | [7] | |
| OTX015 | BRD4 | 92-112 | [1][8][9] |
Table 2: Cellular Antiproliferative IC50 Values in Hematological Malignancies
| Cell Line | Cancer Type | AZD5153 (nM) | JQ1 (nM) | OTX015 (nM) | Citation(s) |
| MV-4-11 | Acute Myeloid Leukemia | <150 | ~50-200 | ~100-300 | [5][10] |
| MM.1S | Multiple Myeloma | <150 | ~120 | ~240 | [5][11] |
| MOLM-13 | Acute Myeloid Leukemia | <150 | ~100-300 | ~200-500 | [5] |
Table 3: Cellular Antiproliferative IC50 Values in Solid Tumors
| Cell Line | Cancer Type | JQ1 (µM) | OTX015 (µM) | Citation(s) |
| HCT116 | Colorectal Cancer | ~0.4-1.0 | ~0.5-1.5 | [10] |
| LoVo | Colorectal Cancer | ~0.5-1.2 | ~0.6-1.8 | [10] |
| MCF7 | Breast Cancer | ~0.2-0.5 | ~0.3-0.7 | [12] |
| T47D | Breast Cancer | ~0.3-0.6 | ~0.4-0.8 | [12] |
Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.
Experimental Workflow for Inhibitor Comparison
A systematic approach is crucial for the comparative analysis of novel inhibitors. The following workflow outlines the key experimental stages for evaluating a BRD4-selective inhibitor against pan-BET inhibitors.
Caption: Experimental Workflow for Inhibitor Comparison.
Experimental Protocols
Biochemical Broker Domain Binding Assay (TR-FRET)
Objective: To determine the in vitro binding affinity of inhibitors to BRD4 bromodomains.
Materials:
-
Recombinant human BRD4 protein (BD1, BD2, or full-length)
-
Biotinylated histone H4 peptide (acetylated)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Streptavidin-conjugated dye (e.g., d2) (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound, pan-BET inhibitors) in assay buffer.
-
In a 384-well plate, add the BRD4 protein, biotinylated histone peptide, and the test inhibitor.
-
Incubate the mixture for 60-120 minutes at room temperature to allow for binding equilibrium.[13][14]
-
Add the Tb-conjugated anti-His antibody and streptavidin-conjugated dye to the wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Terbium) and ~665 nm (acceptor dye).[13][14]
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CCK-8)
Objective: To assess the anti-proliferative effect of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV-4-11 for leukemia, HCT116 for colorectal cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors (this compound, pan-BET inhibitors)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][16]
-
Treat the cells with a serial dilution of the test inhibitors for 72 hours.[15]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15][16]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for c-Myc Expression
Objective: To determine the effect of inhibitors on the protein levels of the BRD4 target, c-Myc.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-c-Myc, anti-BRD4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitors at various concentrations for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.[17][18]
-
Separate 15-25 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[17][19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[17][20]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP)
Objective: To assess the occupancy of BRD4 at the MYC promoter in the presence of inhibitors.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the MYC promoter and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Treat cells with the test inhibitors for 6-24 hours.
-
Cross-link proteins to DNA with 1% formaldehyde, followed by quenching with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the MYC promoter and a negative control region to quantify the enrichment of BRD4 binding.[21]
Conclusion
The development of both pan-BET and BRD4-selective inhibitors represents a significant advancement in the field of epigenetic therapy. While pan-BET inhibitors like JQ1 and OTX015 have demonstrated broad anti-cancer activity, their utility can be limited by on-target toxicities due to the inhibition of multiple BET family members. BRD4-selective inhibitors, exemplified by AZD5153, offer the potential for a more targeted therapeutic approach with an improved safety profile, although this needs to be continually evaluated in clinical settings. The comparative data presented here, based on available literature, suggests that BRD4-selective inhibitors can achieve potent anti-proliferative effects, particularly in hematological malignancies. Further head-to-head studies are warranted to fully elucidate the therapeutic advantages of BRD4-selective inhibition over a pan-BET approach in various cancer contexts. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]
- 11. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. graphviz.org [graphviz.org]
- 20. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Independent Validation of JQ1, a Potent BET Bromodomain Inhibitor
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JQ1 is a small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] Developed as a thienotriazolodiazepine, JQ1 has become a pivotal tool in chemical biology for probing the function of BET proteins and a progenitor for clinical candidates in oncology and other therapeutic areas.[1] Its mechanism of action involves competitive binding to the acetyl-lysine recognition pockets of bromodomains, leading to the displacement of BET proteins from chromatin.[2][3] This guide provides a comprehensive overview of the independently validated research findings on JQ1, presenting its performance, experimental methodologies, and underlying signaling pathways.
Key Research Findings and Independent Validation
The initial discovery of JQ1 demonstrated its potent anti-proliferative effects in models of NUT midline carcinoma (NMC), a rare and aggressive cancer driven by a BRD4-NUT fusion oncoprotein.[3] Subsequent independent research has broadly validated and extended these findings across a wide range of hematological malignancies and solid tumors. A common mechanism underlying JQ1's efficacy is the suppression of the MYC oncogene, a key transcriptional target of BRD4.[2][4][5] However, the anti-tumor effects of JQ1 are not exclusively dependent on MYC inhibition, with studies showing activity in models where MYC expression is not significantly altered.[6]
Independent studies have also explored the impact of JQ1 on other cellular processes, including cell cycle progression, apoptosis, and angiogenesis. JQ1 has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.[7][8] Furthermore, it has demonstrated anti-angiogenic properties by suppressing the expression of vascular endothelial growth factor (VEGF) and directly affecting endothelial cell function.[9]
While the on-target effects of JQ1 are well-documented, some studies have also investigated potential off-target activities and bromodomain-independent mechanisms. For instance, JQ1 has been reported to activate the nuclear receptor PXR, which could contribute to its metabolic instability.[10][11] Additionally, some of its effects on smooth muscle contraction have been suggested to be off-target.[12]
Data Presentation
In Vitro Potency of JQ1 Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Publication |
| NMC 797 | NUT Midline Carcinoma | ~100 | Filippakopoulos et al., 2010 |
| MM.1S | Multiple Myeloma | ~150 | Mertz et al., 2011 |
| A549 | Lung Adenocarcinoma | ~500 | Lockwood et al., 2012 |
| BxPC3 | Pancreatic Ductal Adenocarcinoma | ~200 | Sahai et al., 2014 |
| TS543 | Glioblastoma Stem Cells | ~300 | Wen et al., 2018[8] |
In Vivo Efficacy of JQ1 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Publication |
| NMC 797 | NUT Midline Carcinoma | 50 mg/kg daily, IP | Significant tumor regression | Filippakopoulos et al., 2010[3] |
| MCC-3 & MCC-5 | Merkel Cell Carcinoma | 50 mg/kg daily, IP | Significant attenuation of tumor growth | Kou et al., 2015[7] |
| PDAC Tumorgrafts | Pancreatic Ductal Adenocarcinoma | 50 mg/kg daily, IP | 40-62% reduction in relative tumor volume | Bian et al., 2017[6] |
| R6/2 | Huntington's Disease | 50 mg/kg daily, IP | Detrimental effects observed | Conforti et al., 2018[13] |
Experimental Protocols
Fluorescence Recovery After Photobleaching (FRAP)
This assay is used to assess the mobility of fluorescently tagged proteins and can demonstrate the displacement of BRD4 from chromatin by JQ1.
-
Cell Culture and Transfection: Human osteosarcoma (U2OS) cells are cultured in DMEM supplemented with 10% FBS. Cells are then transfected with a plasmid encoding GFP-tagged BRD4 using a suitable transfection reagent.
-
JQ1 Treatment: Transfected cells are treated with JQ1 (e.g., 500 nM) or vehicle (DMSO) for a defined period (e.g., 1 hour) prior to imaging.
-
Microscopy and Photobleaching: Live-cell imaging is performed on a confocal microscope equipped with an environmental chamber to maintain physiological conditions. A defined region of interest (ROI) within the nucleus is photobleached using a high-intensity laser.
-
Image Acquisition and Analysis: Fluorescence recovery within the bleached ROI is monitored by acquiring images at regular time intervals. The fluorescence intensity in the bleached region is measured over time and normalized to the pre-bleach intensity. The half-maximal fluorescence recovery time (t1/2) is calculated to determine the mobility of the GFP-BRD4. A faster recovery in JQ1-treated cells indicates displacement from chromatin.[3]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is employed to identify the genome-wide binding sites of a protein of interest, such as BRD4, and to assess how this binding is affected by an inhibitor like JQ1.
-
Cell Treatment and Cross-linking: Cells are treated with JQ1 or vehicle. Proteins are then cross-linked to DNA using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., BRD4). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing and Data Analysis: The purified DNA fragments are sequenced using a next-generation sequencing platform. The resulting sequence reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of protein binding. A reduction in the number or intensity of BRD4 peaks in JQ1-treated cells indicates displacement of BRD4 from its target genes.
Mandatory Visualization
Caption: Mechanism of action of JQ1 in inhibiting cancer cell proliferation.
Caption: A typical experimental workflow for the validation of JQ1's anti-cancer activity.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Head-to-Head Preclinical Comparison of BET Bromodomain Inhibitors: OTX015 vs. JQ1
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a head-to-head comparison of the preclinical BET bromodomain inhibitors OTX015 and JQ1. Initial searches for "Brd4-IN-6" did not yield specific preclinical data. Therefore, JQ1, a well-characterized and widely studied BRD4 inhibitor, has been used as a representative compound for comparison with OTX015.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are implicated in the pathogenesis of numerous cancers.[1][2] Small molecule inhibitors targeting these proteins have shown significant promise in preclinical models. This guide offers a detailed comparison of two prominent BET inhibitors, OTX015 (Birabresib, MK-8628) and JQ1, based on available preclinical data.
Mechanism of Action
Both OTX015 and JQ1 are potent inhibitors of the BET family of proteins (BRD2, BRD3, and BRD4).[2][3] They function by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing BRD4 from chromatin.[2][3] This disruption prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes, most notably MYC.[1][2][4][5] The inhibition of BRD4-dependent transcription ultimately results in cell cycle arrest and apoptosis in cancer cells.[6][7]
dot
Caption: Mechanism of action of BET inhibitors like OTX015 and JQ1.
In Vitro Activity
Both OTX015 and JQ1 have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, indicating high potency.
| Cell Line | Cancer Type | OTX015 IC50 (nM) | JQ1 IC50 (nM) | Reference |
| Hematological Malignancies | ||||
| SU-DHL-2 | Diffuse Large B-cell Lymphoma (DLBCL) | Apoptosis induced at 500 nM | - | [8] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | Apoptosis induced at 500 nM | - | [8] |
| Multiple Cell Lines | Mature B-cell Lymphoid Tumors | Median IC50: 240 | - | [4] |
| NOMO1 | Acute Myeloid Leukemia (AML) | 229.1 | - | [9] |
| RS4-11 | Acute Lymphoblastic Leukemia (ALL) | 34.2 | - | [9] |
| Solid Tumors | ||||
| H3122 | Non-Small Cell Lung Cancer (NSCLC) | GI50 < 6 µM | Less potent than OTX015 | [3] |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | GI50 < 6 µM | Less potent than OTX015 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | GI50: 75-650 | - | |
| HCC1937 | Triple-Negative Breast Cancer (TNBC) | GI50: 75-650 | - | [10] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | GI50: 75-650 | - | [10] |
| Hey | Ovarian Cancer | 360 | - | [5] |
| SKOV3 | Ovarian Cancer | 970 | - | [5] |
| MCF7 | Luminal Breast Cancer | ~500 | - | [11] |
| T47D | Luminal Breast Cancer | ~500 | - | [11] |
| Panc1 | Pancreatic Cancer | - | Synergistic with gemcitabine | [12] |
| MiaPaCa2 | Pancreatic Cancer | - | Synergistic with gemcitabine | [12] |
| Rh10 | Rhabdomyosarcoma | - | < 1000 | |
| Rh28 | Rhabdomyosarcoma | - | < 1000 | [13] |
| NMC 797 | NUT Midline Carcinoma | - | 4 | [14] |
In Vivo Efficacy in Preclinical Models
Both OTX015 and JQ1 have demonstrated significant anti-tumor activity in various xenograft models.
| Xenograft Model | Cancer Type | Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| H3122 | NSCLC | OTX015 | 50 mg/kg BID | Significant reduction in tumor growth | [3] |
| SU-DHL-2 | DLBCL | OTX015 | Not specified | Strong anti-tumor effect | [15] |
| MDA-MB-231 | TNBC | OTX015 | 50 mg/kg | Substantial reduction in tumor mass (T/C 41.3%) | [16] |
| MPM473 | Malignant Pleural Mesothelioma | OTX015 | Not specified | Significant delay in cell growth | [17] |
| Ependymoma | Ependymoma | OTX015 | 50 mg/kg BID | Significantly prolonged survival | [18] |
| Rh10 | Rhabdomyosarcoma | JQ1 | 50 mg/kg daily | Significant inhibition of growth | [13] |
| Rh28 | Rhabdomyosarcoma | JQ1 | 50 mg/kg daily | Significant inhibition of growth | [13] |
| PDAC Tumorgrafts | Pancreatic Ductal Adenocarcinoma | JQ1 | 50 mg/kg daily | 40-62% inhibition compared to vehicle | [19] |
| Cholangiocarcinoma PDX | Cholangiocarcinoma | JQ1 | 50 mg/kg daily | Inhibition of tumor growth | [20] |
| Thyroid Tumor Mouse Model | Anaplastic Thyroid Cancer | JQ1 | Not specified | Markedly inhibited tumor growth and prolonged survival | [21] |
| Merkel Cell Carcinoma Xenograft | Merkel Cell Carcinoma | JQ1 | Not specified | Significantly attenuated tumor growth | [6] |
Pharmacokinetics
Pharmacokinetic profiles are crucial for determining the clinical potential of drug candidates.
| Parameter | OTX015 | JQ1 | Reference |
| Administration | Oral | Intraperitoneal | [15][20] |
| Plasma Concentration (in vivo) | ~1.5 µM in plasma and tumor (mice) | - | [15] |
| Half-life (t1/2) | - | ~1 hour (mice) | [22] |
| Bioavailability | Orally bioavailable | 49% (oral, in mice) | [14] |
| Metabolism | - | Metabolized by CYP3A4 | [22] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
Cell Viability Assay (MTT Assay)
dot
Caption: A typical workflow for a cell viability (MTT) assay.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the BET inhibitor (e.g., OTX015 or JQ1) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.
In Vivo Xenograft Studies
dot
Caption: A generalized workflow for in vivo xenograft studies.
-
Cell Implantation: A specified number of cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups, including a vehicle control group and groups receiving the BET inhibitor at specified doses and schedules (e.g., 50 mg/kg daily via oral gavage or intraperitoneal injection).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.
-
Endpoint Analysis: At the end of the study, or when tumors reach a maximum allowable size, mice are euthanized. Tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.[13][19][20]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Summary and Conclusion
Both OTX015 and JQ1 are potent and effective inhibitors of the BET family of proteins with broad anti-cancer activity in preclinical models. OTX015 has the advantage of being orally bioavailable and has progressed further in clinical development. JQ1, while a valuable research tool, has a shorter half-life in mice, which may limit its clinical utility.[22] The preclinical data for both compounds strongly support the continued investigation of BET inhibitors as a promising therapeutic strategy in oncology. The choice between these or other BET inhibitors for further development will depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in relevant preclinical and clinical settings.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Brd4-IN-6
Essential guidance for the safe handling and disposal of the research compound Brd4-IN-6, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper management of chemical compounds is paramount. This document provides a comprehensive guide to the safe disposal of this compound, a potent bromodomain inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of laboratory chemical waste and small molecule inhibitors.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste, sharps, or biological waste.
-
Keep solid and liquid waste containing this compound in separate, clearly labeled containers.
2. Container Selection and Management:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition with a secure, tight-fitting lid.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to prevent spills and allow for expansion.
3. Labeling:
-
Properly label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location (building and room number).
-
Relevant hazard pictograms if known (e.g., irritant, harmful).
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, away from heat sources, and segregated from incompatible chemicals.
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's Environmental Health and Safety office), arrange for its disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through the Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
Quantitative Data for this compound
While a comprehensive safety profile is not publicly available, the following chemical and physical properties have been identified:
| Property | Value |
| Molecular Formula | C₂₅H₁₇F₂N₅O₃ |
| Molecular Weight | 473.43 g/mol |
| CAS Number | 1446232-91-2 |
| Physical State | Solid |
| Storage | Store at -20°C for long-term |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Users should refer to their specific research protocols and conduct a thorough risk assessment before use.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste, applicable to compounds like this compound.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: The information provided in this document is intended as a guide and is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and regulations regarding chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
